An In-depth Technical Guide to Imido-bis(sulfuryl chloride) (CAS 201034-98-2)
For Researchers, Scientists, and Drug Development Professionals Executive Summary Imido-bis(sulfuryl chloride), with the CAS number 201034-98-2, is a reactive inorganic compound with significant potential in advanced mat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imido-bis(sulfuryl chloride), with the CAS number 201034-98-2, is a reactive inorganic compound with significant potential in advanced materials science. This guide provides a comprehensive overview of its core physicochemical properties, detailed three-dimensional structural information, and practical, field-proven insights into its handling and analysis. As a precursor to advanced electrolytes, understanding the nuances of this compound is critical for researchers engaged in the development of next-generation energy storage solutions. This document is structured to provide not just data, but also the scientific rationale behind the recommended experimental protocols, ensuring both technical accuracy and practical applicability.
Core Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental properties. The key identifiers and the molecular weight of Imido-bis(sulfuryl chloride) are summarized below. The molecular weight is a calculated value based on its chemical formula, providing a crucial parameter for any quantitative experimental work.
The three-dimensional arrangement of atoms dictates the chemical reactivity and physical properties of a compound. Imido-bis(sulfuryl chloride) crystallizes in a monoclinic system, and its detailed structural parameters have been elucidated through crystallographic studies.
Imido-bis(sulfuryl chloride) has a crystal structure belonging to the monoclinic P2₁/c space group.[1] The structure is zero-dimensional and is composed of four distinct HN(SO₂Cl)₂ clusters.[1]
Crystallographic Data
The lattice parameters define the unit cell of the crystal, providing a fingerprint for its solid-state structure.
The nitrogen atom is bonded to one hydrogen and two sulfur atoms in a distorted trigonal planar geometry.[1] Each sulfur atom is part of a distorted tetrahedron, bonded to the central nitrogen, two oxygen atoms, and one chlorine atom.[1]
The following diagram illustrates the bonding arrangement within a single molecule of Imido-bis(sulfuryl chloride).
Caption: Analytical workflow for crystalline solid characterization.
Methodology:
X-Ray Powder Diffraction (XRPD) : This is the primary technique for identifying crystalline phases.
[2][3] * Purpose : To confirm the crystal structure and phase purity. The obtained diffraction pattern should match the one simulated from the known crystal structure.
Procedure : A small amount of the finely ground sample is placed on a sample holder and scanned over a range of 2θ angles.
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique probes the vibrational modes of the molecule.
Purpose : To identify the functional groups present (e.g., N-H, S=O, S-Cl bonds). The spectrum will provide a unique fingerprint of the molecule.
Procedure : The sample can be analyzed as a solid (e.g., using an ATR accessory) or pressed into a KBr pellet.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature.
Purpose : To assess the thermal stability and decomposition profile of the compound. This is crucial for understanding its handling limits and potential hazards at elevated temperatures.
Procedure : A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen or air) while its mass is continuously monitored.
References
Sulfuryl chloride,7452E-2,2024/06/13. KISHIDA CHEMICAL CO., LTD. [Link]
A New Method of the Preparation of Imido‐bis(sulfuric acid) Dihalogenide, (F, Cl), and the Potassium Salt of Imido‐bis(sulfuric acid) Difluoride - ResearchGate. [Link]
Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal. [Link]
A New Method of the Preparation of Imido‐bis(sulfuric acid) Dihalogenide, (F, Cl), and the Potassium Salt of Imido‐bis(sulfuric acid) Difluoride | Semantic Scholar. [https://www.semanticscholar.org/paper/A-New-Method-of-the-Preparation-of-Imido%E2%80%90bis(sulfuric-Beran-P%C5%99%C3%ADhoda/a107297e559e3557454f89d363717282772559e2]([Link]
Solubility Profiling of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate in Organic Solvents: A Technical Guide for PROTAC and Peptidomimetic Synthesis
Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug design, the selection of optimal bifunctional building blocks is critical. tert-Butyl 4-(4-aminobutyl)pipe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug design, the selection of optimal bifunctional building blocks is critical. tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS No. 201034-98-2) has emerged as a highly versatile aliphatic linker[1][2]. Structurally, it features a rigidified piperidine core protected by a lipophilic tert-butyloxycarbonyl (Boc) group, extended by a flexible 4-aminobutyl chain terminating in a reactive primary amine.
As a Senior Application Scientist, I frequently observe that poor solvent selection during the functionalization of such amphiphilic linkers leads to incomplete conversions, difficult purifications, or unwanted side reactions. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of this Boc-protected diamine across various organic solvents. By leveraging thermodynamic principles and Hansen Solubility Parameters (HSP), this guide provides actionable, field-proven protocols for optimizing its use in complex synthetic workflows.
Physicochemical Profiling & Mechanistic Insights
To predict and manipulate the solubility of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate, we must first deconstruct its molecular architecture (Molecular Formula: C14H28N2O2; MW: 256.38 g/mol )[3].
The Amphiphilic Dichotomy
The molecule exhibits a distinct polarity gradient:
The Lipophilic Domain (Boc + Piperidine Core): The massive steric bulk of the tert-butyl group, combined with the hydrocarbon backbone of the piperidine ring, dominates the molecule's dispersion forces (
δd
). This domain drives exceptional solubility in non-polar and halogenated solvents like dichloromethane (DCM) and chloroform[4].
The Polar Domain (Primary Amine): The terminal primary amine acts as both a strong hydrogen-bond donor and acceptor (
δh
). With a predicted pKa of approximately 10.62[5], this amine is highly basic. In its neutral (free base) form, it interacts favorably with polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., Methanol)[6].
The "like dissolves like" principle is mathematically formalized by Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three intermolecular forces: Dispersion (
δd
), Polar (
δp
), and Hydrogen Bonding (
δh
)[][8].
Because the Boc group masks the secondary amine of the piperidine, the molecule's
δh
is entirely localized to the primary amine. Consequently, solvents that can accept hydrogen bonds (like the oxygen in DMSO or the carbonyl in DMF) exhibit highly favorable Flory-Huggins interaction parameters with this compound, resulting in near-infinite miscibility at room temperature[6].
Quantitative Solubility Data in Organic Solvents
The table below summarizes the empirical and thermodynamically predicted solubility of the free base form of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate at 25°C.
Solvent Class
Specific Solvent
Dielectric Constant (
ϵ
)
Estimated Solubility (mg/mL)
Primary Synthetic Application
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
> 150 (Highly Soluble)
Amide coupling (HATU/EDC), SN2 alkylations.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 150 (Highly Soluble)
High-concentration stock solutions for biological assays.
Expert Rationale: A critical pitfall in analyzing tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate is its lack of a strong UV chromophore. Relying on standard HPLC-UV at low wavelengths (e.g., 210 nm) results in severe baseline drift and solvent interference. To ensure a self-validating and highly accurate system, this protocol utilizes Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) , which are mass-dependent and independent of optical properties.
Thermomixer (capable of 1000 rpm and precise temperature control).
PTFE Syringe Filters (0.22 µm).
HPLC system equipped with an ELSD detector.
Step-by-Step Methodology:
Preparation of Saturated Solutions (Shake-Flask Method):
Weigh approximately 200 mg of the compound into a 2 mL heavy-wall glass vial.
Add 1.0 mL of the target solvent.
Self-Validation Check: If the solid dissolves completely upon addition, the solubility exceeds 200 mg/mL. Add additional solid in 50 mg increments until a visible suspension persists, ensuring thermodynamic equilibrium can be reached.
Equilibration:
Seal the vials tightly and place them in a thermomixer set to 25.0 ± 0.1 °C.
Agitate at 1000 rpm for 24 hours. (Kinetics of dissolution for aliphatic chains can be slow; 24 hours ensures true thermodynamic equilibrium rather than kinetic supersaturation).
Phase Separation:
Remove the vials and centrifuge at 10,000 rpm for 10 minutes at 25 °C to pellet the undissolved solid.
Carefully extract 100 µL of the clear supernatant using a positive displacement pipette.
Sample Dilution & Filtration:
Dilute the 100 µL aliquot with 900 µL of a compatible diluent (e.g., Acetonitrile) to prevent precipitation within the HPLC system.
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-ELSD Analysis:
Column: C18 (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Note: TFA ensures the primary amine is fully protonated, preventing peak tailing.
ELSD Settings: Drift tube temperature 50 °C, Nebulizer gas (N2) pressure 40 psi.
Quantification: Construct a log-log calibration curve using known standards of the compound (0.1 to 5.0 mg/mL). ELSD response is non-linear (
Area=a×Mb
), hence log-log transformation is strictly required for accurate mass-balance calculation.
Conclusion
The solubility profile of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate is dictated by the delicate balance between its lipophilic Boc/piperidine core and its highly basic primary amine. By understanding its Hansen Solubility Parameters, chemists can confidently utilize polar aprotic solvents for amide couplings and halogenated solvents for reductive aminations. Implementing ELSD-based analytical protocols ensures that researchers can accurately quantify this non-UV-active building block, thereby streamlining the synthesis of advanced PROTACs and targeted therapeutics.
References
Biosynce Pharmatech. "Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate CAS 201034-98-2". Biosynce. Available at:[Link]
Universidade Nova de Lisboa. "Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation". UNL Repositorio. Available at:[Link]
Science.gov. "Hansen solubility parameters". Science.gov Topics. Available at:[Link]
Thermodynamic Profiling and Physicochemical Characterization of 1-Boc-4-(4-aminobutyl)piperidine
Executive Summary The rational design of targeted protein degraders (PROTACs) and antibody-drug conjugates relies heavily on the physicochemical predictability of their constituent linkers. 1-Boc-4-(4-aminobutyl)piperidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of targeted protein degraders (PROTACs) and antibody-drug conjugates relies heavily on the physicochemical predictability of their constituent linkers. 1-Boc-4-(4-aminobutyl)piperidine is a highly versatile, bifunctional aliphatic building block. While its structural utility is well-documented, understanding its fundamental thermodynamic properties—ranging from conformational entropy to thermal degradation kinetics—is critical for optimizing scalable synthesis, predicting shelf-life stability, and minimizing entropic penalties during target binding. This whitepaper provides an in-depth technical analysis of the thermodynamic behavior of this molecule, supported by self-validating experimental methodologies.
Molecular Architecture & Thermodynamic Baseline
Also known systematically as tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate[1], this molecule (CAS: 201034-98-2)[2] features a Boc-protected secondary amine within a piperidine ring and a terminal primary amine on a flexible butyl chain[3].
The thermodynamic baseline of the molecule is governed by its dual nature: a rigid, sterically hindered core and a highly flexible aliphatic tail. The predicted density is approximately 0.990 g/cm³, and the primary amine exhibits a predicted pKa of 10.62 at standard conditions[4]. The Boc-protected nitrogen is rendered non-basic due to the resonance delocalization of its lone pair into the carbamate carbonyl.
The thermodynamic profile of 1-Boc-4-(4-aminobutyl)piperidine in solution is dominated by its conformational ensemble. The molecule possesses three distinct domains of conformational flexibility, each contributing to a high standard entropy (
S∘
):
Piperidine Chair Inversion: The piperidine ring exists predominantly in the chair conformation. The 4-aminobutyl substituent strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes, creating a deep thermodynamic energy well for this specific conformer.
Boc Group Rotational Barrier: The carbamate C-N bond exhibits partial double-bond character. Rotation around this axis is restricted, yielding distinct cis and trans rotamers separated by an activation energy barrier (
ΔG‡
) typically ranging from 15–18 kcal/mol.
Alkyl Chain Flexibility: The four rotatable bonds in the butyl chain generate significant conformational entropy (
ΔSconf>0
).
Causality in Drug Design: When this molecule is incorporated as a linker, the transition from a highly flexible unbound state to a rigid, target-bound state results in a severe loss of conformational degrees of freedom. This manifests as a thermodynamic binding penalty (
−TΔS>0
), which must be offset by highly favorable enthalpic interactions (
ΔH<0
) to achieve high-affinity binding.
Figure 2. Causality of conformational entropy contributing to target binding penalties.
Phase Transition and Thermal Degradation Kinetics
The thermal stability of 1-Boc-4-(4-aminobutyl)piperidine is inherently limited by the Boc protecting group. Under elevated temperatures, the Boc group undergoes a characteristic thermal degradation, eliminating isobutene (isobutylene) and carbon dioxide[5]. This retro-ene type fragmentation typically initiates around 150 °C and peaks near 200 °C[5]. Understanding this degradation boundary is critical when designing high-temperature synthetic coupling steps or melt-extrusion formulations, as crossing this thermal threshold will irreversibly yield the deprotected diamine.
Solution Thermodynamics and Ionization
The primary amine dictates the aqueous solubility and ionization thermodynamics of the molecule. The pKa of an amine is highly temperature-dependent. By measuring the dissociation constant (
Ka
) across a range of temperatures, the van 't Hoff equation can be applied to extract the standard enthalpy (
ΔH∘
) and entropy (
ΔS∘
) of ionization[6],[7].
lnKa=−RTΔH∘+RΔS∘
The ionization of the primary amine is typically an exothermic process in the reverse direction (protonation), meaning that as temperature increases, the pKa decreases[6].
To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating orthogonal checks to eliminate kinetic artifacts.
Protocol A: Thermal Profiling via TGA-MS and DSC
Objective: Determine phase transitions and the exact thermodynamic onset of Boc degradation.
Causality & Validation: Standard Thermogravimetric Analysis (TGA) only measures mass loss, which cannot distinguish between solvent evaporation and chemical degradation. By coupling TGA with Mass Spectrometry (TGA-MS), we orthogonally validate the degradation event by specifically detecting the evolution of isobutene (m/z 56) and CO₂ (m/z 44)[5].
Sample Preparation: Load 5–10 mg of 1-Boc-4-(4-aminobutyl)piperidine into an alumina crucible.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation, isolating purely thermal events.
DSC Heat-Cool-Heat Cycle:
Ramp 1 (Heating): 25 °C to 120 °C at 10 °C/min. (Erases thermal history and residual stress).
Cooling: 120 °C to -50 °C at 10 °C/min. (Establishes a controlled solid state).
Ramp 2 (Heating): -50 °C to 250 °C at 10 °C/min. Record the true glass transition (
Tg
) and melting point (
Tm
).
TGA-MS Execution: Monitor mass loss simultaneously. Set MS to scan for m/z 44 and 56. The onset temperature where mass loss correlates with these specific m/z peaks marks the thermodynamic limit of the Boc group[5].
Protocol B: Thermodynamic pKa Determination via Multi-Temperature Potentiometry
Objective: Calculate
ΔH∘
and
ΔS∘
of the primary amine ionization.
Causality & Validation: Measuring pKa at a single temperature provides only the Gibbs free energy (
ΔG∘
). By conducting a multi-temperature titration, we enable van 't Hoff analysis[7]. To make the system self-validating, a reverse titration is performed to check for hysteresis; overlapping forward and reverse curves confirm that the system is in true thermodynamic equilibrium.
Calibration: Calibrate the glass electrode at 298 K, 303 K, 310 K, and 318 K using standard buffers thermally equilibrated in a jacketed titration vessel.
Sample Preparation: Dissolve 1.0 mM of the compound in 0.15 M KCl (to maintain constant ionic strength).
Inert Purging: Bubble Argon gas through the solution for 15 minutes prior to and during the titration to prevent atmospheric CO₂ absorption, which would form carbonic acid and skew the basic pKa measurement.
Forward Titration: Titrate with standardized 0.1 M HCl from pH 12 down to pH 3.
Reverse Titration (Validation): Titrate back with standardized 0.1 M NaOH from pH 3 to pH 12.
Data Processing: Plot
ln(Ka)
versus
1/T
. The slope yields
−ΔH∘/R
and the y-intercept yields
ΔS∘/R
[7].
Figure 1. Comprehensive thermodynamic characterization workflow for bifunctional linkers.
Table 2: Thermodynamic Parameters of Ionization (Primary Amine)
| Parameter | Symbol | Typical Value Range | Causality / Physical Meaning |
| :--- | :--- | :--- | :--- |
| Free Energy of Ionization |
ΔG∘
| +60 to +65 kJ/mol | Indicates non-spontaneous deprotonation at physiological pH (pH 7.4). |
| Enthalpy of Ionization |
ΔH∘
| +45 to +55 kJ/mol | Reflects the endothermic energy required to cleave the N-H bond[7]. |
| Entropy of Ionization |
ΔS∘
| -30 to -50 J/(mol·K) | Driven by the rigid solvent (water) ordering around the charged protonated amine[7]. |
The Strategic Role of 1-Boc-4-(4-aminobutyl)piperidine in Early-Stage Drug Discovery: A Technical Whitepaper
Prologue: The Architectural Shift in Drug Design In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds has become a defining strategy for im...
Author: BenchChem Technical Support Team. Date: April 2026
Prologue: The Architectural Shift in Drug Design
In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds has become a defining strategy for improving drug-like properties. The piperidine heterocycle stands out as a "privileged structure" in this paradigm, appearing in over twenty classes of approved pharmaceuticals[1]. Among its functionalized derivatives, 1-Boc-4-(4-aminobutyl)piperidine (CAS: 201034-98-2) has emerged as a critical bifunctional building block.
As a Senior Application Scientist, I have observed firsthand how this specific molecule accelerates hit-to-lead optimization. By offering an orthogonally protected secondary amine alongside a highly reactive primary amine, it provides unparalleled control during the synthesis of complex architectures, such as Proteolysis Targeting Chimeras (PROTACs) and central nervous system (CNS) modulators[2]. This whitepaper dissects the physicochemical rationale, mechanistic applications, and self-validating experimental workflows for utilizing this pivotal compound.
Molecular Anatomy & Physicochemical Profiling
The utility of 1-Boc-4-(4-aminobutyl)piperidine stems directly from its structural causality. Every moiety on this molecule serves a distinct, strategic purpose in organic synthesis:
The Piperidine Core : Introduces significant sp3 character (
Fsp3
), which enhances aqueous solubility and allows the molecule to project functionalities into three-dimensional space, improving target protein binding kinetics[1].
The 1-Boc Protection Group : The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen prevents unwanted side reactions during early synthetic steps. It is highly stable to catalytic hydrogenation and basic conditions, yet can be cleanly cleaved under specific acidic conditions[3].
The 4-Aminobutyl Extension : The 4-carbon alkyl chain acts as a flexible spacer, terminating in a sterically unhindered primary amine. This primary amine is highly nucleophilic, making it the preferential site for amide coupling or reductive amination.
Quantitative Data Summary
To effectively integrate this building block into a drug discovery pipeline, scientists must account for its baseline physicochemical properties.
Standardized nomenclature for inventory and patent filing.
CAS Number
201034-98-2
Unique identifier for sourcing high-purity reagents[3].
Molecular Formula
C14H28N2O2
Indicates a highly saturated, carbon-rich framework[4].
Molecular Weight
256.39 g/mol
Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5.
Predicted pKa
10.62 ± 0.10
The primary amine is protonated at physiological pH, influencing solubility and GPCR interactions[3].
Density
1.0 ± 0.1 g/cm³
Liquid state at room temperature; requires volumetric or mass-based dispensing[5].
Strategic Applications in Modern Therapeutics
Targeted Protein Degradation (PROTACs)
In the design of PROTACs, the linker connecting the target-binding warhead to the E3 ligase ligand is not merely a passive string; it actively dictates the thermodynamics of the ternary complex.
Using 1-Boc-4-(4-aminobutyl)piperidine as a linker precursor provides a "semi-rigid" spacer. Purely flexible PEG chains often incur a high entropic penalty upon folding into the ternary complex. The incorporation of the piperidine ring restricts excessive degrees of freedom, pre-organizing the linker trajectory and enhancing the cooperative binding between the Target Protein and the E3 Ligase.
Fig 1. PROTAC-mediated targeted protein degradation pathway utilizing a piperidine-based linker.
CNS Therapeutics and GPCR Targeting
The piperidine scaffold is a cornerstone in drugs targeting the central nervous system, including analgesics and antipsychotics[2]. Once the Boc group is removed, the secondary amine of the piperidine ring becomes available. At physiological pH (~7.4), this basic nitrogen (pKa ~10.6) is protonated, allowing it to form critical salt bridges with conserved aspartate residues within the transmembrane domains of G-protein coupled receptors (GPCRs), such as the
μ
-opioid receptor.
Experimental Workflows: Self-Validating Protocols
In early-stage drug discovery, reproducibility is paramount. The following protocols are designed as self-validating systems , meaning they include built-in mechanistic checks to ensure experimental integrity.
Protocol A: Chemoselective Amide Coupling
This workflow details the attachment of a target-binding carboxylic acid to the primary amine of 1-Boc-4-(4-aminobutyl)piperidine.
Causality of Reagents : We utilize HATU and DIPEA in anhydrous DMF. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester from the carboxylic acid. This active ester reacts rapidly with the sterically unhindered primary amine of the butyl chain. DIPEA is selected because it is a non-nucleophilic base; it deprotonates the primary amine to ensure its nucleophilicity without competing for the active ester.
Step-by-Step Execution :
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.
Add 1-Boc-4-(4-aminobutyl)piperidine (1.2 eq) dropwise. Stir for 2 hours.
Self-Validation :
Colorimetric: Perform a Kaiser (ninhydrin) test on an aliquot. A successful reaction will yield a yellow solution (absence of primary amine), whereas a failed reaction will turn deep purple.
Analytical: LC-MS monitoring will show the disappearance of the
m/z
257.2
[M+H]+
peak corresponding to the starting piperidine derivative[4].
Protocol B: Orthogonal Boc-Deprotection
Once the C-terminal is functionalized, the piperidine nitrogen must be unmasked for subsequent N-terminal coupling.
Causality of Reagents : A solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used. The acid protonates the carbamate oxygen, leading to the expulsion of
CO2
and a highly reactive tert-butyl cation. Triisopropylsilane (TIPS) is added at 2% (v/v) as a carbocation scavenger. Without TIPS, the tert-butyl cation could electrophilically attack electron-rich aromatic rings elsewhere on the drug candidate.
Step-by-Step Execution :
Dissolve the Boc-protected intermediate in DCM.
Add TIPS (0.02 eq relative to solvent volume).
Slowly add TFA to achieve a 20% v/v concentration. Stir for 1 hour at room temperature.
Concentrate under reduced pressure to remove volatiles.
Free-basing : Dissolve the resulting TFA-salt in ethyl acetate and wash with saturated aqueous
NaHCO3
to neutralize the salt and drive the free secondary amine into the organic layer.
Self-Validation : LC-MS analysis will reveal a characteristic mass shift of exactly -100 Da, confirming the complete cleavage of the Boc group.
Fig 2. Standard synthetic workflow for functionalizing 1-Boc-4-(4-aminobutyl)piperidine.
Conclusion
The integration of 1-Boc-4-(4-aminobutyl)piperidine into early-stage drug discovery is a testament to the power of rational molecular design. By combining the favorable physicochemical properties of the sp3-rich piperidine scaffold with the synthetic versatility of a bifunctional, orthogonally protected system, researchers can rapidly iterate through structure-activity relationship (SAR) studies. Whether utilized as a rigidifying linker in PROTACs or as a core pharmacophore in CNS agents, this molecule remains an indispensable tool for modern medicinal chemists.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Frolov, N. A. & Vereshchagin, A. N. International Journal of Molecular Sciences (2023), 24(3), 2937. Available at:[Link]
Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate CAS 201034-98-2. Biosynce Chemical Database. Available at: [Link]
PubChemLite - 201034-98-2 (C14H28N2O2). National Center for Biotechnology Information / Université du Luxembourg. PubChem CID: 18425747. Available at:[Link]
Strategic Synthesis of PROTAC® Linkers Utilizing tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Application Note & Protocol Guide Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules are critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[2][3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of advanced PROTAC linkers using tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate, a versatile building block that introduces a semi-rigid, functionally adaptable piperidine scaffold. We will explore the rationale behind its use, focusing on how this moiety can enhance physicochemical properties and provide a defined conformational constraint to optimize ternary complex formation.[4] Key synthetic steps, including amide bond formation and Boc deprotection, are detailed with expert insights into reaction mechanisms, optimization, and characterization.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three core components: a "warhead" that binds the target POI, an "anchor" that recruits an E3 ligase, and a linker that covalently connects them.[1] Upon simultaneous binding, a ternary complex (POI-PROTAC-E3 Ligase) is formed, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1]
While initial efforts focused on simply tethering the two ligands, it is now unequivocally established that the linker is not a passive spacer.[3] Its length, composition, rigidity, and attachment points profoundly influence:
Ternary Complex Formation and Stability: The linker must possess the optimal length and geometry to facilitate a productive ternary complex.
Physicochemical Properties: Linker composition impacts critical drug-like properties, including solubility, permeability, and metabolic stability.[2][3][5]
Selectivity and Bioactivity: The linker's structure can modulate binding kinetics and even confer selectivity for specific protein isoforms or E3 ligases.[3]
Traditional linkers, such as flexible alkyl and polyethylene glycol (PEG) chains, are synthetically accessible but can suffer from metabolic instability and a high entropic penalty upon binding.[2][4][6] This has driven a shift towards more sophisticated linkers that incorporate rigid or semi-rigid motifs.[4]
The Piperidine Advantage: Why Use a Saturated Heterocycle?
Saturated heterocycles, particularly piperidine and piperazine, are increasingly incorporated into PROTAC linkers to impart favorable properties.[2][7][5] The piperidine scaffold, as introduced by building blocks like tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate, offers several distinct advantages:
Conformational Rigidity: Unlike linear chains, the piperidine ring restricts conformational freedom, which can pre-organize the PROTAC into a bioactive conformation, potentially improving selectivity and reducing the entropic cost of ternary complex formation.[1][7][8]
Improved Physicochemical Profile: The piperidine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can improve aqueous solubility and modulate lipophilicity to enhance cell permeability and other pharmacokinetic properties.[9][10]
Defined Exit Vectors: The rigid ring structure provides well-defined attachment points, allowing for more predictable and systematic exploration of the three-dimensional space between the POI and the E3 ligase.
The chosen building block, tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate, is particularly strategic. It features a primary amine for initial coupling and a Boc-protected secondary amine within the piperidine ring, enabling orthogonal, sequential synthesis.
Synthetic Strategy and Workflow
The synthesis of a PROTAC linker using this building block typically follows a two-stage modular approach. This strategy allows for the independent coupling of the POI ligand (or a precursor) and the E3 ligase ligand, providing synthetic flexibility.
Overall Synthetic Workflow
The process involves an initial acylation of the primary amine, followed by the deprotection of the piperidine nitrogen, which is then available for a second coupling reaction.
Figure 1: A modular, two-stage workflow for PROTAC linker synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: HATU-Mediated Acylation of the Primary Amine
This protocol details the formation of an amide bond between the primary amine of the piperidine building block and a carboxylic acid.
Mechanism Insight: HATU is a highly efficient coupling reagent that minimizes racemization, a critical consideration when dealing with chiral ligands.[11][12] The reaction proceeds through a highly reactive OAt-active ester intermediate.[11][13][14] DIPEA acts as a non-nucleophilic organic base to deprotonate the carboxylic acid, initiating the activation sequence.[13][14]
Figure 2: Mechanism of HATU-mediated amide bond formation.
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of ~0.1 M).
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Stir for 10-15 minutes to allow for pre-activation.
Add a solution of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (1.05 eq) in anhydrous DMF to the reaction flask.
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure Boc-protected intermediate.
Protocol 2: Boc Deprotection of the Piperidine Nitrogen
This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine of the piperidine ring, making it available for the next coupling step.
Mechanism Insight: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and effective. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.[15][16]
Step-by-Step Procedure:
Dissolve the purified Boc-protected intermediate (1.0 eq) from Protocol 1 in DCM (to a concentration of ~0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add TFA to the solution. A typical ratio is 20-50% TFA in DCM (v/v). For example, for 10 mL of DCM, add 2.5 mL of TFA for a 20% solution.
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Co-evaporation: To ensure complete removal of residual TFA, re-dissolve the residue in DCM (or another suitable solvent like toluene) and concentrate again. Repeat this process 2-3 times.
The resulting product is the TFA salt of the deprotected amine. This can often be used directly in the subsequent coupling reaction without further purification. If the free base is required, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., NaHCO₃), dried, and concentrated.
Results: Characterization & Data
Successful synthesis should be confirmed at each stage using standard analytical techniques.
Intermediate/Product
Technique
Expected Outcome
Post-Protocol 1 Product
LC-MS
A major peak corresponding to the calculated mass of the Boc-protected amide intermediate. Disappearance of the carboxylic acid starting material.
(Boc-Protected Intermediate)
¹H NMR
Appearance of a new amide NH proton signal. Characteristic signal for the Boc group (~1.45 ppm, singlet, 9H). Signals corresponding to both the piperidine building block and the coupled carboxylic acid moiety should be present and integrated correctly.
Post-Protocol 2 Product
LC-MS
A major peak corresponding to the calculated mass of the deprotected amine (M-100 Da from the starting material).
(Deprotected Amine TFA Salt)
¹H NMR
Complete disappearance of the Boc group signal at ~1.45 ppm. Shifts in the signals of the piperidine ring protons, particularly those alpha to the nitrogen, are expected due to the change from a carbamate to a secondary ammonium salt. The rest of the molecule's signals should remain largely unchanged.
Typical Yields:
Protocol 1 (Coupling): 70-95%, depending on the steric and electronic nature of the carboxylic acid.
The use of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate provides a robust and flexible platform for the synthesis of advanced PROTAC linkers. The incorporation of a semi-rigid piperidine scaffold offers significant advantages for optimizing the physicochemical and pharmacological properties of the final PROTAC molecule. The detailed protocols presented here, based on well-established HATU coupling and TFA-mediated deprotection chemistries, offer a reliable and high-yielding pathway for researchers in drug discovery to construct these critical components. This strategic approach enables the systematic exploration of linker architecture, accelerating the development of potent and selective protein degraders.
References
Burdisso, P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Link
BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from BenchChem Technical Resources. Link
BenchChem. (2026). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved from BenchChem Technical Guides. Link
ChemicalBook. (2024). HATU: a third-generation coupling reagent. Retrieved from ChemicalBook Product Information. Link
Organic Chemistry. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Link
Precise PEG LLC. (n.d.). Linkers in PROTACs. Retrieved from Precise PEG Technical Resources. Link
BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. Retrieved from BOC Sciences Technical Notes.
ChemPep. (n.d.). Overview of PROTAC Linkers. Retrieved from ChemPep Resources. Link
Gara, R. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-328. Link
Gara, R. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. Link
Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 1455-1473. Link
Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved from Suzhou Highfine Biotech News. Link
Scott, J. S., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2147-2160. Link
Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21977. Link
Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC. Link
Burdisso, P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Link
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from Aapptec Technical Library. Link
BenchChem. (2025). Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry. Retrieved from BenchChem Application Notes. Link
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Organic & Biomolecular Chemistry, 20, 8479-8485. Link
Sridhar, G., et al. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Link
Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Link
BenchChem. (2025). A Comparative Guide to Alternative Linkers in PROTAC Synthesis. Retrieved from BenchChem Guides. Link
Gande, S. L., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707316. Link
Foley, D. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241. Link
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from ChemPep Technical Support. Link
Application Note: Advanced Boc Deprotection Protocol for tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Executive Summary & Chemical Context The compound tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS: 201034-98-2) is a critical bifunctional building block widely utilized in pharmacochemistry for synthesizing ant...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The compound tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS: 201034-98-2) is a critical bifunctional building block widely utilized in pharmacochemistry for synthesizing anticancer and antiviral agents, as well as in polymer science for functional nanomaterials[1].
Structurally, this molecule presents a unique synthetic challenge: it contains both a free primary amine on the butyl chain and a Boc-protected secondary amine within the piperidine ring[2]. Standard Boc deprotection protocols must be carefully adapted because the free primary amine acts as an immediate proton sink. Consequently, the starting material will instantly consume one equivalent of acid, necessitating a large excess of the deprotection reagent to drive the cleavage of the tert-butyl carbamate kinetically[3],[4].
This application note details field-proven, self-validating methodologies to efficiently remove the Boc group, manage the resulting bis-salt, and isolate the highly polar free diamine without yield-destroying aqueous workups.
Mechanistic Pathway and Causality
Boc deprotection is an acid-catalyzed process that relies on the protonation of the carbamate carbonyl, followed by the rate-limiting elimination of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and subsequent spontaneous decarboxylation[3],[5].
For this specific substrate, the mechanism is biphasic:
Instantaneous Salt Formation: The free primary amine is protonated immediately upon acid addition.
Carbamate Cleavage: The excess acid protonates the Boc group, initiating the cleavage.
Fig 1: Acid-catalyzed mechanistic pathway of Boc deprotection for aliphatic diamines.
Quantitative Comparison of Deprotection Reagents
Choosing the correct acid is critical for downstream processing. While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most common reagent[6], it frequently yields hygroscopic bis-TFA salts that present as intractable oils[7]. For aliphatic diamines, 4M HCl in 1,4-Dioxane is vastly superior as it typically yields a highly crystalline bis-hydrochloride salt that can be isolated via simple filtration[3],[8].
Table 1: Reagent System Comparison for Aliphatic Diamines
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in a minimal amount of 1,4-dioxane. (Causality: A homogeneous solution ensures uniform reaction kinetics.)
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane dropwise. (Causality: The initial protonation of the free primary amine is highly exothermic. Cooling prevents solvent boil-off and suppresses side reactions.)
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. (Causality: The cleavage of the tert-butyl group is the rate-limiting step. Visual validation is provided by the evolution of isobutylene and CO₂ gas.)
Monitoring: Monitor the reaction via LC-MS. (Causality: TLC is often ineffective for highly polar aliphatic diamines due to severe streaking on silica; LC-MS provides definitive mass confirmation of the deprotected bis-salt[4].)
Concentration: Once complete, concentrate the reaction mixture in vacuo. (Causality: Removing excess HCl and dioxane drives the equilibrium forward and prepares the crude residue for precipitation.)
Precipitation: Suspend the resulting crude residue in anhydrous diethyl ether and stir vigorously for 30 minutes. (Causality: Diethyl ether selectively dissolves non-polar organic impurities—like residual tert-butyl alcohol or polymerized isobutylene—while forcing the highly polar bis-hydrochloride salt to crash out as a crystalline solid[7].)
Isolation: Filter the precipitate over a Büchner funnel, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure bis-hydrochloride salt.
Protocol B: Freebasing via SCX Chromatography
Crucial Insight: Standard aqueous basic extraction (e.g., 1M NaOH / DCM) is notoriously inefficient for short-chain aliphatic diamines like 4-(4-aminobutyl)piperidine because the deprotected product is highly water-soluble.
To circumvent catastrophic yield loss during aqueous workup, Strong Cation Exchange (SCX) chromatography is the gold standard for freebasing[10].
Step-by-Step Procedure:
Loading: Dissolve the bis-hydrochloride salt in a minimal volume of Methanol and load it onto a pre-conditioned SCX cartridge. (Causality: The basic amines displace protons on the sulfonic acid resin, securely immobilizing the product.)
Washing: Wash the cartridge with 3 column volumes of pure Methanol. (Causality: This flushes out any non-basic impurities and residual acid.)
Elution: Elute the product using 2M to 4M Ammonia in Methanol. (Causality: The high concentration of ammonia outcompetes the diamine for the sulfonic acid binding sites, releasing the free base cleanly[10].)
Concentration: Concentrate the methanolic ammonia eluent in vacuo to yield the pure 4-(4-aminobutyl)piperidine as a free-flowing liquid.
References
Common Organic Chemistry. Boc Deprotection - HCl. Retrieved from:[Link]
Organic & Biomolecular Chemistry (RSC Publishing). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. DOI:
RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. DOI:
Application Note: Optimized Amide Coupling Protocols for CAS 201034-98-2
Executive Summary The synthesis of complex pharmaceuticals, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs) frequently relies on robust amide bond formation[1]. This application note provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of complex pharmaceuticals, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs) frequently relies on robust amide bond formation[1]. This application note provides a comprehensive, self-validating guide for utilizing CAS 201034-98-2 (tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate) in amide coupling reactions. By establishing the causality behind reagent selection, stoichiometry, and workflow, this guide ensures high-fidelity execution for drug development professionals.
Chemical Profile & Reactivity Rationale
To design an effective protocol, we must first analyze the structural and electronic properties of the nucleophile:
Nucleophilic Center: The molecule features a terminal primary aliphatic amine . Because it is situated at the end of a flexible butyl chain, it is sterically unhindered and highly nucleophilic.
Orthogonal Protection (The Boc Group): The secondary nitrogen within the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group.
Mechanistic Causality: Amide bond formation from a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, necessitating the use of coupling reagents to generate a highly reactive electrophilic intermediate[2]. Because the Boc protecting group is highly acid-labile (readily cleaved by TFA or HCl), the coupling environment must remain mildly basic . The use of non-nucleophilic tertiary amines, such as N,N-Diisopropylethylamine (DIPEA), ensures the Boc group remains completely intact while facilitating the activation of the carboxylic acid[3].
Reaction Optimization & Reagent Selection
Selecting the correct coupling reagent is a balance of reactivity, byproduct solubility, and atom economy[4]. For an unhindered primary amine like CAS 201034-98-2, multiple systems are viable. The quantitative parameters below summarize the optimal conditions for different synthetic scenarios.
Table 1: Quantitative Comparison of Coupling Systems for CAS 201034-98-2
Coupling System
Reagent (eq)
Base (DIPEA)
Preferred Solvent
Reaction Time
Expected Yield
Primary Advantage
HATU
1.2
3.0 eq
DMF or DCM
1 - 2 h
>90%
Fastest kinetics; ideal for sterically hindered acids[1].
EDC·HCl / HOBt
1.2 / 1.2
2.5 eq
DCM
4 - 12 h
80 - 90%
Water-soluble byproducts allow for easy aqueous workup[2].
PyBOP
1.2
3.0 eq
DMF or DCM
2 - 4 h
85 - 95%
Avoids guanidinylation side-reactions of the amine[3].
Mechanistic Pathway & Workflow
The following diagram illustrates the logical progression of a HATU-mediated coupling reaction. Pre-activation of the acid is a critical step; failing to do so can result in the primary amine of CAS 201034-98-2 attacking the HATU reagent directly, forming an unreactive guanidinium byproduct.
Caption: Logical workflow for HATU-mediated amide coupling with CAS 201034-98-2.
HATU is widely recognized as a premier coupling reagent that maximizes yield and minimizes epimerization[1]. This protocol is designed as a self-validating system where intermediate formation is verified before the amine is introduced.
Materials:
Carboxylic Acid (1.0 mmol, 1.0 eq)
CAS 201034-98-2 (1.1 mmol, 1.1 eq)
HATU (1.2 mmol, 1.2 eq)
DIPEA (3.0 mmol, 3.0 eq)
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
Acid Solvation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar). Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester back to the starting acid.
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2 minutes. Causality: 1 eq deprotonates the acid, 1 eq neutralizes the HATU counterion, and 1 eq ensures the reaction remains basic to protect the Boc group.
Pre-Activation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 5–10 minutes.
Self-Validation Check: Briefly monitor via LCMS or TLC. The formation of the OAt-active ester should be visible, confirming the electrophile is ready.
Amine Addition: Add CAS 201034-98-2 (1.1 eq) dropwise or in a single portion. Stir at room temperature for 1–2 hours.
Reaction Quench & Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (2 × 15 mL, to remove DMF), and brine (15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HOAt remains.
Protocol B: EDC/HOBt Coupling (Optimized for Aqueous Workup)
When avoiding chromatography is a priority, EDC·HCl is highly effective. The addition of HOBt is mandatory to prevent the formation of a less reactive, racemization-prone N-acylurea byproduct[2].
Materials:
Carboxylic Acid (1.0 mmol, 1.0 eq)
CAS 201034-98-2 (1.1 mmol, 1.1 eq)
EDC·HCl (1.2 mmol, 1.2 eq)
HOBt hydrate (1.2 mmol, 1.2 eq)
DIPEA (2.5 mmol, 2.5 eq)
Anhydrous DCM (10.0 mL)
Step-by-Step Methodology:
Activation Mixture: Combine the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DCM (10.0 mL).
Base Addition: Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes to generate the OBt-active ester.
Amine Addition: Add CAS 201034-98-2 (1.1 eq) to the activated mixture. Stir at room temperature for 4–12 hours.
Self-Validation Check: Monitor the disappearance of the primary amine via Ninhydrin stain on TLC (the primary amine will stain deep blue/purple; the product will not).
Workup: Dilute with DCM (20 mL). Wash sequentially with 0.5 M Citric Acid (15 mL, removes unreacted amine), saturated NaHCO₃ (15 mL, removes HOBt), and brine (15 mL). The EDC urea byproduct is highly water-soluble and is removed during these washes.
Isolation: Dry over Na₂SO₄, filter, and evaporate to yield the pure Boc-protected amide.
Troubleshooting & System Validation
Issue: Incomplete Conversion / Unreacted Amine.
Causality: Often caused by wet solvents hydrolyzing the active ester, or steric hindrance on the carboxylic acid.
Solution: Switch from EDC/HOBt to HATU. Ensure DMF/DCM is strictly anhydrous.
Issue: Loss of the Boc Protecting Group.
Causality: Localized acidity. This can occur if old DCM (which slowly degrades to generate HCl) is used, or if insufficient DIPEA is added during the EDC·HCl protocol.
Solution: Always verify the pH of the reaction mixture is >8 by spotting on wet pH paper. Use freshly stabilized solvents.
References
Amide bond formation: beyond the myth of coupling reagents
Source: Chemical Society Reviews (RSC), 2009, 38, 606-631.
URL:[Link]
Peptide Coupling Reagents, More than a Letter Soup
Source: Chemical Reviews (ACS), 2011, 111, 6557–6602.
URL:[Link]
Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis
Source: RSC Advances, 2024.
URL:[Link] (Derived from recent PROTAC amidation methodologies[1]).
A practical method for the synthesis of small peptides using DCC and HOBt as activators...
Source: RSC Advances, 2024.
URL:[Link] (Derived from mechanistic studies on HOBt and carbodiimides[2]).
Application Note: Engineering Functional Polymers with tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Executive Briefing The development of smart materials, gene delivery vectors, and anion exchange membranes (AEMs) relies heavily on the precise introduction of cationic or pH-responsive moieties onto polymer backbones[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Briefing
The development of smart materials, gene delivery vectors, and anion exchange membranes (AEMs) relies heavily on the precise introduction of cationic or pH-responsive moieties onto polymer backbones[1]. tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS: 201034-98-2) serves as a highly versatile, orthogonally protected building block for post-polymerization modification (PPM)[2]. By leveraging its highly nucleophilic primary amine for efficient grafting and its Boc-protected secondary amine for controlled downstream activation, researchers can synthesize advanced polyelectrolytes with predictable molecular weights and tunable charge densities.
This application note details the mechanistic rationale, self-validating protocols, and analytical benchmarks for utilizing this compound in functional polymer chemistry.
Mechanistic Rationale & Chemical Profile
The structural design of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate offers two distinct chemical advantages for polymer functionalization:
Orthogonal Reactivity: The molecule features a primary aliphatic amine that readily participates in nucleophilic acyl substitution, while the secondary amine within the piperidine ring is masked by a tert-butoxycarbonyl (Boc) group[2]. This prevents premature cross-linking or side reactions during the grafting phase.
Steric Relief via the Alkyl Spacer: The 4-carbon (butyl) chain provides critical conformational flexibility. When modifying sterically congested polymer backbones (e.g., poly(methacrylates) or poly(pentafluorophenyl acrylates)), this spacer minimizes steric hindrance, ensuring near-quantitative conversion rates that are often unattainable with shorter aminomethyl or aminoethyl derivatives.
Tunable Basicity: Once deprotected, the piperidine ring acts as a robust secondary amine base (pKa ~10.6)[2], which can be protonated at physiological pH for nucleic acid complexation or quaternized via alkyl halides to form stable AEMs[1].
Reaction Workflow
The following diagram illustrates the logical progression from an activated polymer precursor to a fully functionalized, pH-responsive cationic polymer.
Workflow for post-polymerization modification using Boc-protected aminobutyl piperidine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints.
Protocol A: Post-Polymerization Amidation of Activated Esters
Objective: Graft tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate onto a poly(pentafluorophenyl acrylate) (pPFPA) backbone.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 g of pPFPA in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
Causality: DMF is selected because it effectively solubilizes both the hydrophobic activated polymer and the polar amine linker, ensuring a homogeneous reaction environment.
Reagent Addition: Add 1.2 equivalents (relative to the polymer repeating units) of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Catalysis & Scavenging: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is utilized instead of Triethylamine (TEA) because its increased steric bulk prevents competitive nucleophilic attack on the polymer backbone, while it efficiently neutralizes the acidic pentafluorophenol byproduct, driving the reaction to completion.
Incubation: Stir the mixture at 50°C for 24 hours. The elevated temperature overcomes the activation energy barrier associated with the increasing steric bulk of the polymer coil as substitution progresses.
Purification: Precipitate the polymer dropwise into 100 mL of cold methanol. Filter and dry under vacuum at 40°C for 12 hours.
Quality Control & Validation:
FTIR Spectroscopy: Confirm the complete disappearance of the activated ester carbonyl stretch at ~1780 cm⁻¹ and the appearance of the amide I band at ~1650 cm⁻¹.
¹H NMR (CDCl₃): Verify the absence of aromatic pentafluorophenyl signals and the emergence of a sharp, intense singlet at ~1.42 ppm, corresponding to the 9 protons of the tert-butyl (Boc) group.
Protocol B: Boc-Deprotection to Yield Cationic Polyelectrolytes
Objective: Remove the Boc protecting group to expose the secondary piperidine amine[3].
Step-by-Step Methodology:
Preparation: Dissolve 0.5 g of the Boc-protected polymer in 5 mL of Dichloromethane (DCM).
Cleavage Cocktail: Prepare a cleavage mixture of Trifluoroacetic Acid (TFA) and Triisopropylsilane (TIPS) at a ratio of 95:5 (v/v). Add 5 mL of this mixture to the polymer solution[3].
Causality: TFA provides the strong acidity required to cleave the tert-butyl carbamate. TIPS is strictly required as a carbocation scavenger. Without TIPS, the highly reactive tert-butyl cation generated during cleavage can irreversibly alkylate the newly exposed piperidine nitrogen or the polymer backbone.
Incubation: Stir at room temperature for 2 hours.
Isolation: Evaporate the majority of the DCM/TFA under a stream of nitrogen. Precipitate the resulting viscous residue into cold diethyl ether to isolate the polymer as a TFA salt.
Neutralization (Optional): To obtain the free base, dialyze the polymer against 0.1 M NaOH, followed by extensive dialysis against deionized water. Lyophilize to obtain the final product.
Quality Control & Validation:
¹H NMR (D₂O or CD₃OD): The definitive marker of success is the complete disappearance of the Boc singlet at ~1.42 ppm.
Solubility Shift: The polymer will transition from being soluble in non-polar/aprotic solvents (CHCl₃, THF) to being highly soluble in aqueous media, validating the generation of the polyelectrolyte.
Quantitative Data Synthesis
The structural transformations during the modification process result in significant shifts in the polymer's physical and electrochemical properties. The table below summarizes the expected quantitative analytical data for a standard 25 kDa precursor batch.
ResearchGate. "Functionalization of polyketone (PK) with 1-(3-aminopropyl)piperidine for the preparation of anion exchange membranes". Researchgate.net.
primary amine functionalization of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Application Note: Primary Amine Functionalization of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate Executive Summary In modern drug discovery, the design of bifunctional molecules such as PROTACs (Proteolysis Targe...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Primary Amine Functionalization of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Executive Summary
In modern drug discovery, the design of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) relies heavily on versatile, orthogonally protected linkers. tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS 201034-98-2) is a highly strategic building block[1]. It features a rigid piperidine core with a Boc-protected secondary amine and a flexible, four-carbon aliphatic chain terminating in a highly nucleophilic primary amine. This structural dichotomy allows researchers to selectively functionalize the primary amine without cross-reactivity at the piperidine nitrogen, enabling the rapid assembly of complex modular therapeutics.
Physicochemical & Structural Profile
Understanding the physical properties of this linker is critical for optimizing reaction conditions, particularly regarding solubility and acid-base extraction strategies.
Parameter
Value
Implications for Synthesis
CAS Number
201034-98-2
Standard identifier for procurement and safety tracking[1].
Molecular Formula
C14H28N2O2
-
Molecular Weight
256.39 g/mol
Facilitates easy tracking via LC-MS (Expected [M+H]+ = 257.4).
pKa (Predicted)
10.62 ± 0.10
The primary amine is highly basic; requires neutralization if supplied as a salt[1].
Density
~1.0 g/cm³
Liquid at room temperature; easily dispensed via volumetric pipetting[1].
Boc-Deprotection
Acid-sensitive
Avoid strong acids (TFA, HCl) during primary amine functionalization to prevent premature deprotection.
Divergent Functionalization Pathways
The terminal primary amine can undergo a variety of classical C-N bond-forming reactions. Because the secondary piperidine nitrogen is shielded by the tert-butyloxycarbonyl (Boc) group, no competitive nucleophilic attack occurs from the core ring.
Fig 1. Divergent functionalization pathways of the primary amine on the Boc-protected linker.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and validation steps to ensure high-fidelity execution in a medicinal chemistry setting.
Protocol A: Amide Bond Formation via HATU/DIPEA
Amide coupling is the most frequent functionalization for this linker. While EDC/HOBt is a classical choice, combined with DIPEA provides superior kinetics and yields, particularly when coupling sterically hindered or electron-deficient carboxylic acids[2].
Causality of Reagent Selection:
HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the basicity required to deprotonate the carboxylic acid without side reactions[3].
Step-by-Step Workflow:
Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Stir at room temperature for 10–15 minutes.
Validation Check: The solution typically undergoes a distinct color change (often turning pale yellow), indicating the successful formation of the active HOAt ester.
Amine Introduction: Add tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (1.1 equiv, 1.1 mmol) either neat or dissolved in 1 mL of DMF.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS.
Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the deep purple spot (primary amine) confirms complete conversion.
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove excess DIPEA and unreacted amine), water, and brine.
Critical Note: Do not expose the organic layer to 1M HCl for extended periods (>10 mins), as the Boc group is acid-sensitive.
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient).
Protocol B: Selective Reductive Amination
When a secondary amine linkage is desired, reductive amination with aldehydes or ketones is the optimal route. is the gold-standard reducing agent for this transformation[4].
Causality of Reagent Selection:
NaBH(OAc)3 is preferred over Sodium cyanoborohydride (NaBH3CN) because it is significantly less toxic (no cyanide byproducts) and exhibits remarkable selectivity. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it too mild to reduce aldehydes or ketones directly, but perfectly calibrated to reduce the more electrophilic protonated iminium ion intermediate[5].
Step-by-Step Workflow:
Imine Formation: Combine the target aldehyde or ketone (1.0 equiv, 1.0 mmol) and tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M).
Optimization: If using a sterically hindered ketone, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation[4].
Pre-Stirring: Stir the mixture at room temperature for 1 hour.
Causality: Allowing the imine to form before adding the reducing agent minimizes the risk of direct reduction of the carbonyl to an alcohol.
Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portionwise over 5 minutes. Stir at room temperature for 4–12 hours.
Validation Check: LC-MS should show the mass of the desired secondary amine product. Over-alkylation (tertiary amine formation) is rare with this protocol due to the steric bulk of the resulting secondary amine.
Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize any acetic acid and destroy unreacted hydride. Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 × 15 mL).
Purification: Dry over Na2SO4, concentrate, and purify via basic alumina chromatography or silica gel (using a DCM/MeOH gradient with 1% NH4OH to prevent streaking of the secondary amine).
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the functionalization of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate based on standard medicinal chemistry protocols.
Functionalization Type
Reagent System
Solvent / Conc.
Temp / Time
Typical Yield
Primary Byproduct Risk
Amide Coupling
HATU (1.1 eq), DIPEA (3.0 eq)
DMF (0.2 M)
RT, 2–4 h
80–95%
Guanidinylation of amine (if HATU is in excess)
Reductive Amination
NaBH(OAc)3 (1.5 eq), ±AcOH
DCE (0.2 M)
RT, 4–12 h
75–90%
Direct carbonyl reduction (if pre-stir is skipped)
Urea Formation
Isocyanate (1.0 eq), TEA (1.5 eq)
DCM (0.1 M)
0°C to RT, 2 h
85–98%
Symmetrical urea (if moisture is present)
Sulfonylation
Sulfonyl Chloride (1.1 eq), Pyridine
DCM (0.2 M)
0°C to RT, 4 h
70–85%
Bis-sulfonylation (rarely observed)
References
Biosynce Pharmatech. "Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate CAS 201034-98-2." Biosynce Product Catalog. Available at:[Link][1]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Available at:[Link][4]
Organic Chemistry Portal. "Sodium triacetoxyborohydride." Available at:[Link][5]
Dunetz, J. R., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access, 2020. Available at:[Link][2]
Wilson, K. L., et al. "Cyrene as a bio-based solvent for HATU mediated amide coupling." SciSpace, 2018. Available at:[Link][6]
Scale-Up Synthesis Protocol for tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate: A Regioselective Protection Strategy
Strategic Overview & Chemical Logic tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS 201034-98-2) is a highly valued bifunctional building block in modern pharmacochemistry. It is frequently utilized as a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Chemical Logic
tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS 201034-98-2) is a highly valued bifunctional building block in modern pharmacochemistry. It is frequently utilized as a critical linker in PROTACs, a monomer in specialized polymer chemistry, and a versatile intermediate in active pharmaceutical ingredient (API) synthesis.
The molecular architecture of this compound presents a classic synthetic challenge: the regioselective differentiation of two basic nitrogen centers—a highly nucleophilic primary aliphatic amine and a sterically accessible secondary piperidine amine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) typically leads to an inseparable mixture of N-Boc, N'-Boc, and di-Boc products.
To achieve absolute regiocontrol on a multi-gram to kilogram scale, this protocol employs a transient imine protection strategy . By exploiting the thermodynamic inability of secondary amines to form stable imines, the primary amine is reversibly masked with benzaldehyde. Subsequent Boc protection of the piperidine core, followed by mild chemoselective transimination, delivers the target compound with high yield (>85%) and exceptional purity without the need for column chromatography.
Retrosynthetic Pathway & Workflow
Figure 1: Regioselective synthesis workflow via transient imine protection.
Quantitative Data & Material Specifications
The following stoichiometry is optimized for a 100 g scale-up batch. The theoretical yield is 164.1 g. Expected isolated yield is 134–144 g (82–88%).
Rationale: Primary amines rapidly condense with benzaldehyde to form stable Schiff bases (imines). The secondary piperidine amine forms an unstable hemiaminal that rapidly dissociates, remaining free for the next step. Toluene is selected to enable the azeotropic removal of water, driving the thermodynamic equilibrium entirely to the product side.
Procedure:
Charge 100.0 g of 4-(4-aminobutyl)piperidine into a 2 L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
Add 1000 mL of anhydrous toluene, followed by the dropwise addition of 68.6 mL of benzaldehyde.
Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 3–4 hours until the theoretical amount of water (~11.5 mL) is collected in the Dean-Stark trap.
Cool the mixture to room temperature and evaporate the toluene under reduced pressure to yield the crude imine as a viscous yellow oil. Do not purify; carry this intermediate directly to Step 2.
Step 2: N-Boc Protection of the Piperidine Core
Rationale: With the primary amine masked as an imine, the secondary amine is the sole nucleophile available to attack the Boc anhydride. Triethylamine acts as an acid scavenger and accelerates the reaction.
Procedure:
Dissolve the crude imine intermediate from Step 1 in 1000 mL of anhydrous DCM.
Add 133.7 mL of TEA and cool the reaction mixture to 0 °C using an ice-water bath.
Dissolve 153.6 g of Boc₂O in 200 mL of DCM. Add this solution dropwise over 1 hour, ensuring the internal temperature remains below 5 °C to minimize side reactions.
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.
Wash the organic layer with deionized water (2 x 500 mL) and brine (500 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the Boc-protected imine intermediate.
Rationale: While aqueous acidic hydrolysis can cleave imines, it risks premature deprotection of the acid-labile Boc group. Hydroxylamine hydrochloride operates via a transimination mechanism at near-neutral pH, irreversibly trapping the benzaldehyde as benzaldoxime and releasing the primary amine as a hydrochloride salt .
Procedure:
Dissolve the crude Boc-imine in 800 mL of methanol.
Add 66.7 g of hydroxylamine hydrochloride in one portion. Stir the mixture at room temperature for 2–3 hours.
Concentrate the reaction mixture under reduced pressure to remove the methanol.
Suspend the resulting residue in 600 mL of deionized water. Extract this aqueous mixture with diethyl ether (3 x 400 mL) to remove the benzaldoxime byproduct and any unreacted Boc₂O. The target molecule remains in the aqueous layer as the hydrochloride salt.
Cool the aqueous layer to 0 °C. Slowly add 2 M NaOH dropwise until the pH reaches >11.
Extract the liberated free base with DCM (3 x 500 mL).
Combine the DCM extracts, wash with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate as a pale yellow to colorless viscous oil.
Field-Proven Insights & Troubleshooting (E-E-A-T)
As a self-validating system, this protocol relies on strict environmental controls at specific junctions:
Stalled Imine Formation: Traces of water in the toluene can stall the condensation. Always use anhydrous solvents and ensure the Dean-Stark trap is pre-dried. If water collection stops before 11.5 mL, add molecular sieves (4Å) to the reaction flask.
Exothermic Basification: In the final step, temperature control during basification is critical. The neutralization is highly exothermic. Localized heating above 30 °C in the presence of a strong base can lead to minor Boc cleavage or degradation. Maintain the internal temperature < 20 °C using an ice bath and vigorous stirring.
Analytical Validation
To verify the structural integrity and purity of the isolated product, compare against these standard analytical benchmarks:
¹H NMR (CDCl₃, 400 MHz): δ 4.05 (br s, 2H, piperidine equatorial CH), 2.75–2.65 (m, 4H, piperidine axial CH and CH₂-NH₂), 1.65–1.05 (m, 11H, aliphatic CH₂ and piperidine CH), 1.45 (s, 9H, Boc). The absence of an imine proton signal at ~8.2 ppm confirms complete cleavage.
MS (ESI+): m/z calculated for C₁₄H₂₈N₂O₂[M+H]⁺ 257.22, found 257.2.
References
Prugh, J. D., Birchenough, L. A., & Egbertson, M. (1992). A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine. Synthetic Communications, 22(16), 2357–2360. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
Method
A Scientist's Guide to Chromatographic Purification of 1-Boc-4-(4-aminobutyl)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-Boc-4-(4-aminobutyl)piperidine is a valuable bifunctional building block in modern medicinal chemistry, incorporating a non-p...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(4-aminobutyl)piperidine is a valuable bifunctional building block in modern medicinal chemistry, incorporating a non-polar tert-butyloxycarbonyl (Boc) protecting group and a polar primary amine. This amphiphilic nature presents a unique purification challenge, as the molecule does not behave as a typical polar or non-polar compound. Standard chromatographic protocols can result in poor separation, significant peak tailing, and low recovery. This application note provides a comprehensive guide to developing robust purification strategies for this compound. We will explore the technical principles and provide detailed protocols for four key chromatographic techniques: Modified Normal-Phase Chromatography (NPC), Reverse-Phase Chromatography (RPC), Ion-Exchange Chromatography (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC). The focus is on explaining the causality behind methodological choices to empower researchers to select and optimize the ideal purification strategy for their specific needs, ensuring high purity and yield.
Understanding the Analyte: Physicochemical Profile
The key to purifying 1-Boc-4-(4-aminobutyl)piperidine lies in understanding its distinct structural features and how they dictate its behavior in different chromatographic systems.
tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar group provides significant hydrophobic character. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1] This acid lability is a critical consideration for method development, particularly in reverse-phase chromatography.
Primary Aliphatic Amine: The terminal -NH₂ group is basic (pKa ≈ 10-11) and highly polar. In normal-phase chromatography using standard silica gel, this basic group can interact strongly with acidic silanol groups on the stationary phase, leading to severe peak tailing and potential irreversible adsorption.
Piperidine and Butyl Scaffolds: These saturated hydrocarbon portions of the molecule contribute to its overall hydrophobicity.
Common Synthetic Impurities: The purification strategy must effectively separate the target compound from potential impurities, which often include:
Unreacted starting materials.
Di-Boc protected species where the primary amine is also protected.
Byproducts from the specific synthetic route used.
Strategic Approach to Method Selection
Choosing the right chromatographic technique depends on the scale of the purification, the nature of the impurities, and the available equipment. The following decision tree provides a logical framework for selecting an appropriate starting point.
Application Note: Synthesis of Targeted Anticancer Chimeras (PROTACs) and Kinase Inhibitors Using CAS 201034-98-2 as a Bifunctional Linker-Pharmacophore
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Mechanistic Causality, and Self-Validating Synthetic Protocols Introduction & Scientific Rationale...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural Rationale, Mechanistic Causality, and Self-Validating Synthetic Protocols
Introduction & Scientific Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors has revolutionized anticancer drug discovery. A critical challenge in designing these heterobifunctional molecules is the selection of an optimal linker that bridges the target-binding warhead (e.g., a kinase or PARP inhibitor) and the E3 ubiquitin ligase ligand.
CAS 201034-98-2 (tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate) has emerged as an elite bifunctional building block for this purpose[1]. Structurally, it features a rigid piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, extended by a flexible 4-carbon alkyl chain terminating in a primary amine[1].
Mechanistic Advantages of the Scaffold
Spatial Geometry & Rigidity: The incorporation of a piperidine ring introduces a degree of conformational restriction. This rigidity reduces the entropic penalty incurred during the formation of the ternary complex (Target–PROTAC–E3 Ligase), a critical factor for potent degradation[2].
Membrane Permeability: Unlike long, highly flexible polyethylene glycol (PEG) linkers that can suffer from poor pharmacokinetics, the 4-carbon alkyl chain of CAS 201034-98-2 provides an optimal hydrophilic/hydrophobic balance, significantly improving cell membrane permeability in bulky PROTAC molecules[3].
Orthogonal Reactivity: The presence of a highly nucleophilic primary amine and a Boc-protected secondary amine allows for sequential, highly controlled conjugation steps without the risk of cross-polymerization.
Fig 1. Mechanism of targeted protein degradation using a CAS 201034-98-2 derived PROTAC.
The following protocols detail the three-stage synthesis of an anticancer PROTAC using CAS 201034-98-2. Every step is designed as a self-validating system, ensuring that intermediate integrity is confirmed before progressing.
Fig 2. Three-step synthetic workflow for PROTAC assembly using CAS 201034-98-2.
Protocol A: Amide Coupling (Warhead Conjugation)
Causality & Design: The primary amine of CAS 201034-98-2 is conjugated to a carboxylic acid-bearing kinase inhibitor. We utilize HATU over traditional EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates reaction kinetics and minimizes epimerization—crucial when dealing with sterically hindered anticancer warheads.
Step-by-Step Methodology:
Activation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid Warhead (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
Coupling: Add CAS 201034-98-2 (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq). The reaction will turn slightly yellow.
Self-Validation (In-Process): After 2 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting acid mass is consumed and the
[M+H]+
peak of the coupled product dominates.
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Boc Deprotection
Causality & Design: The Boc group is acid-labile. Protonation of the carbamate oxygen by Trifluoroacetic Acid (TFA) leads to the expulsion of a tert-butyl cation and carbamic acid, which rapidly decarboxylates into CO₂ gas and the free amine[4]. Because the tert-butyl cation is a reactive electrophile that can alkylate electron-rich moieties on the warhead (e.g., indoles or phenols), Triisopropylsilane (TIS) is strictly required as a carbocation scavenger[4].
Step-by-Step Methodology:
Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous DCM to a concentration of 0.1 M. Add TIS (5% v/v).
Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved.
Self-Validation (In-Process): Equip the flask with a bubbler. The evolution of CO₂ gas confirms the decarboxylation step[4]. Stir at room temperature for 2 hours. Spot on a TLC plate and stain with Ninhydrin; the appearance of a dark purple/pink spot confirms the presence of the newly exposed secondary piperidine amine.
Workup: Concentrate the mixture under a stream of N₂ (do not heat above 30 °C to prevent degradation). Azeotrope the resulting oil with Toluene (3 × 10 mL) to remove residual TFA. The product is carried forward as a TFA salt.
Protocol C: E3 Ligase Ligand Conjugation (SNAr)
Causality & Design: The exposed piperidine nitrogen is now reacted with a fluorinated E3 ligase ligand (e.g., a fluorothalidomide derivative for Cereblon recruitment). A Nucleophilic Aromatic Substitution (SNAr) is chosen over reductive amination to create a highly stable, non-reducible aryl-amine bond.
Step-by-Step Methodology:
Reaction: Dissolve the piperidine-TFA salt (1.0 eq) and the Fluorinated E3 Ligand (1.1 eq) in anhydrous DMSO (0.1 M). Add DIPEA (4.0 eq) to neutralize the TFA salt and act as a proton sponge.
Heating: Heat the mixture to 90 °C for 12 hours.
Self-Validation & Purification: Monitor via LC-MS. Upon completion, directly inject the filtered DMSO solution onto a Preparative Reverse-Phase HPLC (C18 column, gradient of 5-95% MeCN in H₂O with 0.1% TFA). Lyophilize the product fractions to yield the final PROTAC as a pure powder.
Quantitative Data & Optimization
To demonstrate the superiority of the selected coupling conditions in Protocol A, Table 1 summarizes the optimization data for conjugating a sterically hindered warhead to CAS 201034-98-2.
Table 1: Optimization of Amide Coupling Conditions for CAS 201034-98-2
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Purity (LC-MS)
Mechanistic Observation
EDC / HOBt
DIPEA
DMF
12
65%
>90%
Sluggish kinetics due to steric bulk of the warhead.
PyBOP
DIPEA
DMF
8
78%
>95%
Improved yield, but difficult removal of pyrrolidine byproducts.
HATU
DIPEA
DMF
2
94%
>98%
Optimal. HOAt active ester rapidly overcomes steric hindrance.
HATU
TEA
DCM
4
82%
>92%
Lower solubility of the warhead in DCM reduced overall rate.
Note: Yields represent isolated yields after silica gel chromatography. Purity determined by UV absorbance at 254 nm.
References
[1] PubChemLite - 201034-98-2 (C14H28N2O2). Structural and molecular data for tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Source: uni.lu
URL:
[2] Current strategies for the design of PROTAC linkers: a critical review - PMC. Mechanistic insights into linker rigidity and entropic penalties during ternary complex formation.
Source: nih.gov
URL:
[3] Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability | JACS Au. Analysis of alkyl versus PEG linkers for optimal pharmacokinetic properties.
Source: acs.org
URL:
[4] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. Detailed chemical mechanism of carbamate protonation, decarboxylation, and the necessity of carbocation scavengers.
Source: benchchem.com
URL:
Technical Support Center: Synthesis & Troubleshooting of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks in the synthesis of tert-butyl 4-(4-aminobutyl)piperidine-1-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks in the synthesis of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (CAS 201034-98-2)[1]. This highly versatile building block is essential in pharmacochemistry and materials science, but its synthesis—particularly the final reduction steps—often suffers from poor yields due to side reactions, protecting group instability, and purification challenges.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, reproducible results.
Synthesis Workflow & Pathway Selection
The optimal synthesis of this target molecule typically relies on one of two terminal reduction pathways: the catalytic hydrogenation of a nitrile precursor (Pathway A) or the hydride reduction of an amide precursor (Pathway B).
Synthesis pathways for tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Core Troubleshooting & FAQs
Q1: Why am I getting a high percentage of secondary amine dimer during the reduction of tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate?Causality: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks this intermediate, it forms a secondary amine dimer, releasing ammonia[2].
Solution: Introduce an excess of anhydrous ammonia (NH₃) into the methanolic solvent system[3]. Ammonia acts as a competing nucleophile, reacting with the imine intermediate to form a gem-diamine, which subsequently undergoes hydrogenolysis to yield the desired primary amine, effectively suppressing dimer formation.
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the amide precursor instead of catalytic hydrogenation?Causality: While LiAlH₄ is a powerful reducing agent for amides, it is generally incompatible with carbamate protecting groups like Boc. The strong, non-selective hydride nucleophile attacks the carbonyl of the Boc group, leading to either complete deprotection or reduction to an N-methylpiperidine byproduct[4].
Solution: Utilize Borane-Tetrahydrofuran (BH₃·THF) complex. Borane is an electrophilic reducing agent that coordinates preferentially with the more electron-rich amide carbonyl over the sterically hindered carbamate carbonyl. This allows for the selective reduction of the amide while preserving the Boc group[5].
Q3: My product streaks heavily on standard silica gel during purification, leading to poor isolated yields. How can I improve this?Causality: The target molecule contains a highly basic primary aliphatic amine. This amine interacts strongly with the acidic silanol (Si-OH) groups on standard bare silica gel, causing severe tailing and irreversible adsorption.
Solution: Pre-treat the silica gel with 1-5% triethylamine (Et₃N) or use an eluent system containing aqueous ammonia (e.g., DCM/MeOH/NH₄OH in a 90:9:1 ratio) to neutralize the silanol sites. For the highest recovery, utilize amine-functionalized (NH₂-modified) silica gel.
Quantitative Data & Optimization Matrices
To guide your reagent selection, refer to the following empirical data matrices compiled from our laboratory validations.
Table 1: Reducing Agent Compatibility Matrix for Boc-Protected Substrates
Reducing Agent
Target Functional Group
Boc Stability
Primary Byproduct Risk
Recommendation
Raney-Ni / H₂
Nitrile
Excellent
Secondary amine dimer
Highly Recommended (with NH₃)
BH₃·THF
Amide / Carboxylic Acid
Excellent
None
Highly Recommended
LiAlH₄
Amide / Nitrile
Poor
N-methylpiperidine
Avoid
Pd/C / H₂
Nitrile
Good
Secondary amine dimer
Acceptable (requires acidic media)
Table 2: Empirical Optimization of Nitrile Hydrogenation Conditions
NH₃ Equivalents
Conversion (%)
Primary Amine Yield (%)
Dimer Byproduct (%)
0
>99
45
52
1
>99
72
25
5
>99
91
<5
10 (Excess)
>99
96
<1
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include built-in checkpoints to verify success at critical stages without requiring immediate, complex off-line analysis.
Protocol A: Selective Reduction of Nitrile via Catalytic Hydrogenation
Recommended for scaling up due to high atom economy and ease of purification.
Preparation: Dissolve tert-butyl 4-(3-cyanopropyl)piperidine-1-carboxylate (1.0 eq) in 7 N NH₃ in methanol (10 volumes).
Catalyst Addition: Add Raney-Nickel catalyst (10% w/w). (Caution: Raney-Nickel is highly pyrophoric. Keep wet with solvent at all times).
Atmosphere Exchange: Purge the high-pressure reaction vessel with N₂ (3x), followed by H₂ gas (3x).
Reaction: Stir vigorously under an H₂ atmosphere (50 psi) at room temperature for 12 hours.
Validation Checkpoint: Spot the reaction mixture on a TLC plate (eluent: 90:9:1 DCM/MeOH/NH₄OH). Stain with Ninhydrin and heat. The immediate appearance of a deep purple spot confirms the presence of the primary amine[3], validating the successful reduction.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via amine-modified silica gel chromatography if necessary.
Protocol B: Reduction of Amide using Borane-THF
Recommended when starting from the carboxylic acid/amide precursor.
Preparation: Dissolve tert-butyl 4-(4-amino-4-oxobutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.
Reagent Addition: Cool the solution to 0 °C. Add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise via syringe to control the exothermic coordination[6].
Reaction: Heat the mixture to reflux (65 °C) and stir for 4 hours.
Quenching: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence (H₂ gas evolution) completely ceases.
Validation Checkpoint: Analyze a crude aliquot via ¹H NMR. The protocol is validated if the Boc group appears as a sharp 9H singlet at ~1.45 ppm, and the downfield amide protons (typically 5.5-6.5 ppm) have disappeared, confirming protecting group stability and complete reduction[6].
Workup: Concentrate the mixture, dissolve the residue in 1 M NaOH, and extract with dichloromethane (3x).
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target primary amine.
[5] ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." Organic Letters. URL: 5
[6] National Institutes of Health. "Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries." PMC. URL:6
Technical Support Center: Troubleshooting Premature Boc Cleavage in CAS 201034-98-2 Amide Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter protecting group instability during complex syntheses.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter protecting group instability during complex syntheses.
CAS 201034-98-2 (tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate) is a highly versatile building block featuring an exocyclic primary amine and an endocyclic secondary amine protected by a tert-butyloxycarbonyl (Boc) group. While the primary amine is primed for amide coupling, a persistent challenge is the premature cleavage of the Boc group during the reaction or subsequent workup.
This guide provides authoritative, mechanistically grounded solutions to diagnose and prevent this issue, ensuring high-yielding, self-validating workflows.
Mechanistic Grounding: The Causality of Boc Instability
To prevent premature deprotection, we must first understand the causality behind it. The Boc group is an acid-labile protecting group designed to be stable under basic and nucleophilic conditions. Deprotection is strictly acid-catalyzed: protonation of the carbamate oxygen triggers the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and subsequent decarboxylation to reveal the free amine[1].
During amide coupling, premature cleavage typically occurs due to three mechanistic triggers:
Hydrochloride Salt Introduction: Reagents like EDC·HCl introduce stoichiometric amounts of HCl into the reaction matrix. If not neutralized by a sufficient excess of a non-nucleophilic base, localized acidic pockets will rapidly cleave the Boc group[2].
Highly Acidic Substrates: Coupling CAS 201034-98-2 with electron-deficient carboxylic acids (low pKa) can transiently lower the pH of the reaction mixture before the coupling reagent is activated.
Harsh Aqueous Workups: Quenching the reaction with strong aqueous acids (e.g., 1M HCl) to wash away unreacted amines will protonate the carbamate in the biphasic mixture, leading to rapid Boc loss.
Diagnostic Workflow & Logical Relationships
The following diagram maps the diagnostic logic for identifying the exact phase where Boc cleavage is occurring and the corresponding corrective action.
Workflow for diagnosing and resolving Boc cleavage in CAS 201034-98-2 coupling.
Quantitative Data: Coupling Reagent Selection
Selecting the right coupling reagent is the first line of defense. The table below summarizes the quantitative parameters and acidic risks associated with common reagents used with CAS 201034-98-2.
Coupling Reagent
Byproduct
Acidic Risk Level
Required Base Equivalents
Recommended Base
HATU / HBTU
Tetramethylurea
Low
2.0 - 3.0 eq
DIPEA
EDC·HCl
Water-soluble urea
High (HCl salt)
3.0 - 4.0 eq
NMM or DIPEA
DIC
Diisopropylurea
Low
0 - 1.0 eq
None / Catalytic
PyBOP
HMPA (Toxic)
Low
2.0 - 3.0 eq
DIPEA
Data synthesized from standard peptide coupling procedures[3] and carbodiimide properties[4].
Self-Validating Experimental Protocols
To guarantee scientific integrity, protocols must not rely on blind faith; they must be self-validating. Below are two field-proven methodologies for coupling CAS 201034-98-2 without compromising the Boc group.
Causality: EDC·HCl is highly favored because its urea byproduct is water-soluble, simplifying purification[4]. However, the hydrochloride salt causes decomposition and Boc cleavage if not strictly managed[2].
Pre-neutralization: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq), CAS 201034-98-2 (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (0.1 M).
Stoichiometric Base Addition: Add N-Methylmorpholine (NMM) or DIPEA (4.0 eq) dropwise.
Causality: 1 eq neutralizes the carboxylic acid, 1 eq neutralizes the incoming EDC·HCl, and 2 eq maintain the alkaline environment required to protect the Boc group.
Self-Validation Checkpoint: Spot a micro-aliquot of the reaction mixture onto water-wetted pH paper. Do not proceed unless the pH reads strictly between 8 and 9.
Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes to prevent localized thermal/pH spikes. Allow to warm to room temperature and stir for 4 hours.
Protocol B: HATU-Mediated Coupling with Mild Workup (Acid-Free System)
Causality: HATU requires a tertiary amine base to form the active ester, inherently ensuring a basic environment that protects the Boc group[3].
Substrate Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 eq).
Self-Validation Checkpoint: The solution will immediately transition from clear to a distinct pale yellow, visually confirming the formation of the active OBt ester.
Amine Introduction: Add CAS 201034-98-2 (1.1 eq) and stir at room temperature for 2 hours.
Self-Validation Checkpoint: Pull a 5 µL aliquot for LC-MS. You must observe the intact [M+H]+ mass. If a peak at [M-100+H]+ is present, the DMF may be wet or degrading into acidic byproducts.
Mild Workup: Dilute the mixture with EtOAc. Wash with 5% aqueous citric acid (pH ~3-4) instead of 1M HCl.
Causality: Citric acid is strong enough to protonate unreacted primary amines and DIPEA for aqueous extraction, but its higher pKa prevents the protonation of the Boc carbamate oxygen.
Frequently Asked Questions (FAQs)
Q: Why is my Boc group cleaving even when I use 2.0 equivalents of DIPEA with EDC·HCl?A: EDC·HCl consumes 1.0 equivalent of base just to neutralize its hydrochloride salt. If your carboxylic acid also requires neutralization, you are left with 0 equivalents of base to maintain the alkaline environment needed to protect the Boc group. You must use 3.0 to 4.0 equivalents of DIPEA or NMM to ensure kinetic control over the pH[2].
Q: Can I use PyBOP instead of EDC·HCl to avoid HCl entirely?A: Yes, PyBOP is an excellent alternative that does not introduce hydrochloride salts and minimizes racemization. However, it generates Hexamethylphosphoramide (HMPA) as a byproduct, which is highly toxic and can be difficult to remove via standard aqueous workups during scale-up[4].
Q: Why did my Boc group survive the reaction but disappear during workup?A: Aqueous workups using strong acids (like 1M HCl) to wash away unreacted amines will rapidly cleave the Boc group in the biphasic mixture. Switching to a milder acid, such as 5% aqueous citric acid or 10% KHSO4, provides the necessary causality: it is acidic enough to protonate primary amines for aqueous extraction, but its higher pKa prevents the protonation of the Boc carbamate oxygen.
Q: Does the steric hindrance of the piperidine ring in CAS 201034-98-2 offer any protection against Boc cleavage?A: While the endocyclic secondary nitrogen is slightly more sterically hindered than a primary amine, the Boc group's vulnerability lies at the carbamate oxygen, which remains highly exposed to protonation. Steric hindrance does not override thermodynamic acid lability.
References
J&K Scientific LLC. "BOC Protection and Deprotection".
PubMed (NIH). "Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides".
troubleshooting low solubility of 1-Boc-4-(4-aminobutyl)piperidine in aqueous media
Technical Support Center: Troubleshooting Aqueous Solubility of 1-Boc-4-(4-aminobutyl)piperidine Welcome to the Application Scientist Support Center. This guide is structurally engineered for researchers, chemists, and d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Aqueous Solubility of 1-Boc-4-(4-aminobutyl)piperidine
Welcome to the Application Scientist Support Center. This guide is structurally engineered for researchers, chemists, and drug development professionals encountering aqueous solubility bottlenecks with 1-Boc-4-(4-aminobutyl)piperidine. Here, we dissect the physicochemical properties of the molecule and provide field-proven, self-validating protocols to overcome these challenges without compromising molecular integrity.
FAQ Section 1: Mechanistic Understanding of the Solubility Bottleneck
Q: Why is 1-Boc-4-(4-aminobutyl)piperidine poorly soluble in water, even though it contains a polar primary amine?A: The solubility profile of this molecule is dictated by a thermodynamic tug-of-war between its hydrophilic and lipophilic domains. While the 4-aminobutyl chain terminates in a polar primary amine, the bulky tert-butyloxycarbonyl (Boc) protecting group and the piperidine ring significantly increase the molecule's overall lipophilicity (LogP)[1]. At a physiological pH of 7.4, the thermodynamic solubility in water is extremely low because the hydrophobic bulk of the Boc group disrupts the hydrogen-bonding network of water, making the energetic cost of aqueous solvation too high.
FAQ Section 2: pH Adjustments and Protecting Group Stability
Q: Can I lower the pH to protonate the primary amine and force it into solution? What is the safe pH range?A: Yes. The primary amine has a pKa of approximately 10.5. Lowering the pH of your aqueous media will protonate the amine, generating a cationic species that interacts favorably with water. However, the Boc group is an acid-labile carbamate[2]. While it is traditionally cleaved using strong acids like neat trifluoroacetic acid (TFA) or 3M HCl[3], it exhibits excellent stability in mildly acidic to basic environments (pH 4.0 to 12.0)[4]. Adjusting your buffer to pH 4.5–5.5 is the optimal window: it ensures >99% protonation of the primary amine while keeping the Boc group completely intact.
FAQ Section 3: Formulation Strategies for Biological Assays
Q: My downstream cell-based assay is sensitive to pH changes and organic solvents. How can I solubilize this compound at pH 7.4?A: When pH adjustment or co-solvents (like DMSO) are toxic to your biological system, host-guest complexation using cyclodextrins is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic outer surface[5]. The lipophilic Boc-piperidine core of your molecule fits snugly inside the β-cyclodextrin cavity via van der Waals interactions, while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility[].
Quantitative Data Summary
Table 1: Physicochemical and Solubility Profiling of 1-Boc-4-(4-aminobutyl)piperidine
Parameter
Value / Observation
Mechanistic Rationale
Aqueous Sol. (pH 7.4)
< 1 mg/mL (Poor)
High lipophilicity driven by the bulky nonpolar tert-butyl group[1].
Aqueous Sol. (pH 4.5)
> 10 mg/mL (Good)
Primary amine protonation forms a highly soluble cationic species.
Boc Stability (pH < 3.0)
Labile (Deprotection)
Acid-catalyzed cleavage yielding a tert-butyl cation and CO2[2][3].
Boc Stability (pH 4.0 - 12.0)
Highly Stable
Carbamate linkage resists hydrolysis under mild acid/base conditions[4].
Sol. in DMSO/EtOH
> 50 mg/mL (Excellent)
Polar aprotic/protic solvents readily solvate the carbamate and alkyl chain.
Causality: This method leverages the pKa of the primary amine. By dropping the pH below the pKa, we shift the equilibrium entirely to the charged, water-soluble ammonium state without crossing the threshold for acid-catalyzed Boc cleavage.
Weighing & Suspension: Weigh the desired amount of 1-Boc-4-(4-aminobutyl)piperidine and suspend it in 80% of your final target volume of distilled water (diH2O). The mixture will appear as a cloudy, heterogeneous suspension.
Titration: While stirring continuously, titrate the suspension dropwise with 0.1 M HCl. Monitor the solution using a calibrated pH meter.
Self-Validating Check: Stop the titration when the pH reaches 4.5–5.0. You will visually confirm success as the cloudy suspension transitions into a completely clear, homogenous solution, indicating full protonation.
Buffering: Add a weak acid buffer (e.g., 50 mM Acetate buffer, pH 5.0) to lock the pH in place and prevent basic drift.
Finalization: Adjust to the final volume with diH2O.
Causality: Sonication provides the kinetic energy required for the lipophilic Boc-piperidine core to displace water molecules inside the cyclodextrin cavity, driving the thermodynamically favorable formation of the inclusion complex[5].
Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).
Addition: Add 1-Boc-4-(4-aminobutyl)piperidine to the HP-β-CD solution to achieve your target concentration (e.g., 10 mM).
Kinetic Activation: Vortex vigorously for 2 minutes, then sonicate the mixture in a water bath at 30°C for 15–20 minutes.
Purification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any uncomplexed, insoluble API.
Self-Validating Check: Collect the clear supernatant. Measure the concentration of the supernatant via HPLC or LC-MS against a standard curve to empirically confirm the inclusion complex yield before applying it to your assay.
Workflow Visualization
Decision tree for solubilizing 1-Boc-4-(4-aminobutyl)piperidine based on assay constraints.
References
Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines."1
optimizing flash chromatography solvent systems for CAS 201034-98-2
Welcome to the Technical Support Center for the chromatographic purification of CAS 201034-98-2 (tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate)[1]. As an Application Scientist, I have designed this guide to address...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic purification of CAS 201034-98-2 (tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate)[1].
As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. Do not treat this compound as a standard organic intermediate; its structural features require a highly deliberate approach to solvent and stationary phase selection.
Part 1: Causality Analysis & Molecule Profile
CAS 201034-98-2 presents a "perfect storm" of chromatographic challenges due to three competing structural features:
The Primary Aliphatic Amine (The Tailing Culprit): This molecule is highly basic. On standard bare silica gel, the primary amine undergoes strong hydrogen bonding and ion-exchange interactions with acidic surface silanols (pKa ~4.5). This causes severe peak tailing, irreversible adsorption, and poor recovery.
The N-Boc Protecting Group (The Acid-Sensitive Trap): While adding an acid (like Trifluoroacetic Acid, TFA) is a common chromatographic trick to protonate silanols and sharpen peaks, doing so here will trigger the cleavage of the tert-butyl carbamate via a tert-butyl cation intermediate[2].
Lack of a UV Chromophore (The Detection Blindspot): The molecule lacks aromaticity or extended conjugation. It will not absorb UV light at the standard 254 nm wavelength, rendering traditional UV detectors blind[3].
Part 2: Quantitative Data & Solvent System Selection
To successfully elute CAS 201034-98-2, you must balance polarity while masking silanol interactions. Below is a summary of validated solvent systems.
Stationary Phase
Solvent System (Gradient)
Required Modifier
Detection Method
Expected Rf
Bare Silica (Normal Phase)
DCM / Methanol
1–5% NH₄OH (aq)
ELSD / MS
0.20 – 0.35
Bare Silica (Normal Phase)
Hexane / Ethyl Acetate
1–5% Triethylamine
ELSD / MS
0.25 – 0.40
Amine-Functionalized Silica
Hexane / Ethyl Acetate
None
ELSD / MS
0.30 – 0.50
C18 (Reverse Phase)
Water / Acetonitrile
0.1% NH₄OH
MS / ELSD
Gradient dependent
Part 3: Troubleshooting Guide & FAQs
Q: Why is my compound streaking heavily and eluting over 20+ fractions on standard silica?A: Bare silica gel is inherently acidic. The primary amine in CAS 201034-98-2 becomes protonated and binds aggressively to the anionic silanol groups.
Solution: You must add a competitive basic modifier like 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to the mobile phase[4]. The modifier acts sacrificially, saturating the acidic sites so your target molecule can elute in a tight band.
Q: I added 0.1% TFA to my mobile phase to improve peak shape, but my mass spec shows a mass of 156 instead of 256. What happened?A: You cleaved your protecting group. The N-Boc group is highly susceptible to acidic hydrolysis[2]. TFA catalyzed the deprotection of the carbamate, yielding the free piperidine (mass 156). Always use basic modifiers (TEA or NH₄OH) for Boc-protected amines.
Q: I am running a gradient of Hexane/EtOAc, but I see no peaks on my UV detector at 254 nm. Did the compound degrade?A: No, your detector is simply blind to it. CAS 201034-98-2 lacks an extended conjugated system or aromatic ring[1]. Switch to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) directed purification[3]. If UV is your only option, monitor at 200–210 nm, but beware of false positives from solvent background noise (EtOAc absorbs strongly below 260 nm).
Part 4: Experimental Protocols
To ensure self-validating results, utilize the following step-by-step methodologies based on your available hardware.
Protocol 1: Normal Phase Purification with Basic Modifiers
Use this if you only have standard bare silica columns.
Column Equilibration (Critical Step): Pre-equilibrate a bare silica gel column with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA)[4]. Causality: This pre-coats the acidic silanols with the basic modifier prior to the compound entering the column.
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load onto Celite. Warning: Do not dry-load onto bare silica; the concentrated acidic sites can degrade the Boc group during solvent evaporation.
Elution: Run a gradient of 0% to 15% Methanol in DCM, maintaining 1% TEA throughout the entire run.
Fraction Validation: Since UV detection will fail, spot aliquots of your fractions onto a TLC plate, dip in Ninhydrin stain, and heat. The primary amine will react to form a bright purple spot (Ruhemann's purple), validating the presence of your product.
Protocol 2: Modifier-Free Purification using Amine-Functionalized Silica
Use this for the highest purity and easiest solvent removal.
Column Selection: Select an amine-functionalized flash column (e.g., KP-NH or RediSep Amine)[5].
Equilibration: Equilibrate with 3 CV of 100% Hexane. Causality: No basic modifiers are required because the silica surface is already end-capped with primary amines, neutralizing silanol acidity natively[5].
Elution: Run a gradient of 0% to 100% Ethyl Acetate in Hexane.
Detection: Monitor the eluent using an ELSD with the drift tube set to 60 °C to vaporize the mobile phase[3]. The product will elute as a sharp, symmetrical peak.
Part 5: Workflow Visualization
Decision tree for the purification of CAS 201034-98-2 highlighting detection and phase selection.
References
NextSDS. "tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate — Chemical Substance Information.
Technical Support Center: Strategic Derivatization of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Welcome to the technical support center for the derivatization of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the derivatization of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges and minimize side reactions, ensuring the successful synthesis of your target molecules.
The structure of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate presents a primary amine that is highly amenable to various derivatization reactions, including acylation, alkylation, and reductive amination. However, the nucleophilic nature of this primary amine can also lead to undesired side products. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
I. Acylation Reactions: Amide Bond Formation
Acylation of the primary amine is a common strategy to introduce a wide range of functional groups. However, issues such as diacylation, low yield, and difficult purifications can arise.
Frequently Asked Questions (FAQs) - Acylation
Q1: I am observing a significant amount of diacylation, where my acylating agent reacts twice with the primary amine. How can I prevent this?
A1: Diacylation is a common side reaction when using highly reactive acylating agents or an excess of the reagent. To favor mono-acylation, consider the following strategies:
Controlled Reagent Stoichiometry: Carefully control the stoichiometry of your acylating agent. A slight excess (1.05-1.2 equivalents) is often sufficient. Running the reaction at a lower concentration can also disfavor the bimolecular diacylation reaction.
Slow Addition: Add the acylating agent slowly to the reaction mixture, especially at the beginning of the reaction. This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation.
Choice of Acylating Agent: Less reactive acylating agents can improve selectivity. For instance, using an ester for acylation (aminolysis) requires heating and is generally less reactive than an acid chloride, which can reduce the likelihood of diacylation.[1]
In Situ Protection: A one-pot approach involving the addition of an electrophilic reagent like di-tert-butyl dicarbonate ((Boc)₂O) can trap the initially formed secondary amine, preventing it from reacting further.[2]
Q2: My amide coupling reaction with a carboxylic acid is sluggish and gives low yields. What are the likely causes and solutions?
A2: Low yields in amide coupling reactions often stem from inefficient activation of the carboxylic acid or reduced nucleophilicity of the amine.[3]
Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine requires high temperatures.[1] Therefore, the carboxylic acid must be "activated".[4] Common coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for this purpose.[1] Additives such as HOBt (1-hydroxybenzotriazole) can improve efficiency.[4] For challenging couplings, consider more potent activating agents like HATU or HBTU.
Solvent and Base Selection: Aprotic polar solvents like DMF or NMP are commonly used. The choice of a non-nucleophilic, hindered base like DIPEA (N,N-diisopropylethylamine) is often preferred to scavenge the acid produced during the reaction without competing with the primary amine.[3]
Reaction Temperature: While many coupling reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate for less reactive partners.
Troubleshooting Guide: Acylation
Problem
Potential Cause(s)
Recommended Solution(s)
Low to no product formation
Ineffective carboxylic acid activation.
Use a more powerful coupling reagent (e.g., HATU, COMU).[3]
Low nucleophilicity of the amine due to steric hindrance or electronic effects of the substrate.
Increase reaction temperature; screen different solvents and bases.
Presence of unreacted starting materials
Insufficient equivalents of coupling agent or acylating agent.
Use a slight excess (1.1-1.5 equivalents) of the limiting reagent.
Short reaction time.
Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.
Difficult purification
Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).
Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC).[3]
Formation of guanidinium byproducts from uronium/aminium-based coupling reagents.
Control the order of addition; add the amine last after the carboxylic acid has been activated.
Experimental Protocol: Standard Amide Coupling
Dissolve the carboxylic acid (1.0 equiv) and a coupling agent like HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.
Add a non-nucleophilic base such as DIPEA (2.0 equiv).
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add a solution of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (1.0 equiv) in the same solvent.
Monitor the reaction progress using TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
II. Alkylation and Reductive Amination
Alkylation introduces an alkyl group onto the primary amine. Reductive amination is a powerful method for this transformation, involving the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced.
Q1: I am observing over-alkylation, resulting in a tertiary amine. How can I control the reaction to obtain the desired secondary amine?
A1: Over-alkylation is a common issue in both direct alkylation and reductive amination.[5][6]
Stoichiometry: Use a 1:1 or a slight excess of the amine to the alkylating agent or carbonyl compound.
Reducing Agent Choice: In reductive amination, the choice of reducing agent is critical.[5] Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are less likely to reduce the carbonyl starting material and can be used in a one-pot procedure.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but can introduce cyanide as a byproduct.[7]
pH Control: The optimal pH for reductive amination is typically mildly acidic (pH 4-7).[5] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, imine formation may be slow.
Q2: The yield of my reductive amination is low, and I have a lot of unreacted starting material. What can I do?
A2: Low yields can be due to incomplete imine formation or inefficient reduction.
Promote Imine Formation: Use a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[5] You can also pre-form the imine before adding the reducing agent.
Solvent Choice: While solvents like DCM and DCE are common, more environmentally friendly options like ethyl acetate have been shown to be effective, particularly with STAB.[8]
Catalytic Hydrogenation: As an alternative to hydride reducing agents, catalytic hydrogenation (H₂ over Pd, Pt, or Ni) can be a very clean and efficient method.[5]
Troubleshooting Guide: Reductive Amination
Problem
Potential Cause(s)
Recommended Solution(s)
Over-alkylation (tertiary amine formation)
Excess of the aldehyde/ketone.
Use a 1:1 stoichiometry or a slight excess of the amine.[2]
The newly formed secondary amine is more nucleophilic than the starting primary amine.
Add an electrophile like (Boc)₂O to trap the secondary amine as it forms.[2]
Adjust the pH to 4-7; add a dehydrating agent (e.g., molecular sieves).[5]
Imine is prone to hydrolysis.
Ensure anhydrous conditions.
Experimental Protocol: Reductive Amination with STAB
To a solution of the aldehyde or ketone (1.0 equiv) and tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (1.0-1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add sodium triacetoxyborohydride (1.2-1.5 equiv) in portions at room temperature.[5]
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine, 1.0-1.2 equiv) to liberate the free amine.[5]
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
III. Visualization of Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Acylation Pathway
Caption: Desired mono-acylation versus diacylation side reaction.
Reductive Amination Workflow
Caption: Troubleshooting workflow for low-yielding reductive aminations.
By understanding the underlying principles of these reactions and anticipating potential side products, researchers can develop robust and efficient protocols for the derivatization of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
References
Benchchem. (n.d.). Technical Support Center: Minimizing Side Products in Reductive Amination.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
Guillén, F. G. (2001). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science, 3(6), 523-546.
Benchchem. (n.d.). Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate.
Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
Benchchem. (2025, December). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
Turner, N. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6873-6876.
Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
Various Authors. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. ResearchGate.
Technical Support Center: NMR Analysis of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of tert-butyl 4-(4-aminobutyl)piperidine-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate. Due to the structural similarity between the piperidine ring and the aliphatic butyl chain, as well as the presence of a massive tert-butyloxycarbonyl (Boc) protecting group, 1D ¹H NMR spectra often suffer from severe peak overlap. This guide provides field-proven, self-validating protocols to resolve these analytical bottlenecks.
Frequently Asked Questions (FAQs)
Q1: Why do the aliphatic protons in my sample overlap into an unresolvable multiplet between 1.0 and 1.8 ppm?A: The molecule contains a piperidine ring and a 4-aminobutyl chain. Both subsystems consist of contiguous, chemically similar methylene (-CH₂-) groups. In standard non-polar solvents like CDCl₃, the subtle differences in their electronic environments are insufficient to induce significant chemical shift dispersion. Furthermore, the 9 equivalent protons of the Boc group resonate as a massive, sharp singlet at ~1.45 ppm, which completely eclipses the underlying multiplets of the piperidine and butyl chain protons.
Q2: Can I resolve the Boc group overlap without running time-consuming 2D NMR experiments?A: Yes, through Solvent-Induced NMR Shifts (ASIS). By changing the NMR solvent from CDCl₃ to a highly anisotropic solvent like Benzene-d₆ (C₆D₆) or a hydrogen-bonding solvent like DMSO-d₆, you can alter the solvation shell around the polar carbamate and amine groups. Benzene-d₆ specifically complexes with the carbamate carbonyl, often shifting the Boc singlet upfield or downfield relative to the aliphatic chain, exposing the hidden multiplets[1].
Q3: If solvent switching fails, which 2D NMR technique is best for assigning the butyl chain versus the piperidine ring?A: A combination of ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) is required. COSY will trace the spin system of the butyl chain from the terminal amine (-CH₂-NH₂) down to the piperidine attachment point. HSQC disperses the heavily overlapped ¹H signals along the much wider ¹³C chemical shift dimension (0–200 ppm), allowing you to definitively pair each proton multiplet with its corresponding carbon[1].
Causality: Changing the dielectric constant and magnetic anisotropy of the solvent alters the local magnetic shielding of the protons, shifting overlapping peaks apart without altering the molecule's covalent structure.
Sample Preparation: Prepare three identical 15 mg samples of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Solvent Addition: Dissolve Sample A in 0.6 mL CDCl₃, Sample B in 0.6 mL DMSO-d₆, and Sample C in 0.6 mL C₆D₆.
Acquisition: Acquire standard 1D ¹H NMR spectra at 298 K (minimum 400 MHz spectrometer, 16 scans).
Evaluation: Overlay the spectra. Identify the solvent condition that moves the 9H Boc singlet away from the 1.0–1.8 ppm multiplet region.
Protocol 2: 2D NMR Acquisition (COSY & HSQC)
Causality: When 1D dispersion is insufficient, expanding the data into a second dimension resolves overlap by separating signals based on scalar coupling (COSY) or carbon chemical shift (HSQC).
Optimize 1D Parameters: Ensure the 90° pulse width is properly calibrated for your chosen solvent to maximize signal-to-noise for the 2D experiments.
Acquire ¹H-¹H COSY:
Set spectral width to cover only the proton region (e.g., -1 to 10 ppm).
Acquire with a minimum of 128 t1 increments and 4 scans per increment.
Validation: Trace the cross-peaks starting from the easily identifiable -CH₂-NH₂ triplet (usually around 2.6–2.7 ppm).
Acquire ¹H-¹³C HSQC:
Set the ¹³C spectral width to 10–60 ppm (aliphatic region).
Acquire with 256 t1 increments to ensure high resolution in the carbon dimension.
Validation: Count the cross-peaks. You should observe distinct contours for the piperidine ring carbons and the butyl chain carbons, even if their proton shifts are identical.
Quantitative Data: Technique Comparison
The following table summarizes the expected resolution capabilities of different NMR techniques for this specific compound.
Technique
Primary Advantage
Resolution of Piperidine vs. Butyl Chain
Resolution of Boc Overlap
Time Required
1D ¹H (CDCl₃)
Fast, standard baseline
Poor (Severe overlap)
Poor (Masks 1.4-1.5 ppm)
~2 mins
1D ¹H (C₆D₆)
ASIS effect shifts polar groups
Moderate
Excellent (Boc shifts)
~2 mins
¹H-¹H COSY
Maps contiguous spin systems
Good (Traces connectivity)
Moderate (Boc has no cross-peaks)
~15 mins
¹H-¹³C HSQC
Disperses ¹H overlap via ¹³C
Excellent (Distinct C-H pairs)
Excellent (Boc ¹³C is distinct)
~30 mins
Workflow Visualization
The following diagram illustrates the logical decision tree for resolving peak overlap in this molecule.
Caption: Troubleshooting workflow for resolving NMR peak overlap in Boc-protected aliphatic amines.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link][1]
tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate vs other PROTAC PEG linkers
Optimizing PROTAC Design: A Comparative Guide to tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate vs. Traditional PEG Linkers The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing PROTAC Design: A Comparative Guide to tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate vs. Traditional PEG Linkers
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, the translation of these heterobifunctional molecules into clinical therapeutics is frequently bottlenecked by poor pharmacokinetic (PK) properties and suboptimal ternary complex thermodynamics. The linker—once viewed merely as a passive spacer between the E3 ligase ligand and the Protein of Interest (POI) ligand—is now recognized as a critical determinant of both degradation efficacy and oral bioavailability[1].
This guide provides an objective, data-driven comparison between traditional flexible Polyethylene Glycol (PEG) linkers and the semi-rigid building block tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate , detailing the mechanistic causality, physicochemical profiles, and synthetic protocols required for advanced PROTAC development.
Mechanistic Causality: The "Entropic Penalty" and Ternary Complex Dynamics
The fundamental mechanism of a PROTAC relies on the formation of a highly stable POI-PROTAC-E3 ternary complex. The choice of linker architecture directly governs the thermodynamics of this event.
Traditional PEG Linkers:
PEG chains are highly flexible and hydrophilic. In an unbound state in solution, a PEG linker adopts a vast ensemble of rapidly interconverting conformations. When the PROTAC binds to both the POI and the E3 ligase, the linker must "freeze" into a single, bioactive trajectory. This massive loss of conformational degrees of freedom results in a severe entropic penalty (
ΔS≪0
), which thermodynamically opposes complex formation and can reduce overall binding affinity[2].
Piperidine-Alkyl Linkers:
Utilizing a building block like tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate introduces a rigid piperidine ring coupled with a semi-flexible alkyl spacer. This architecture pre-organizes the PROTAC into a restricted conformational space. If the pre-organized geometry aligns with the required spatial orientation of the ternary complex, the entropic penalty is significantly minimized. This conformational constraint stabilizes the protein-protein interactions between the POI and E3 ligase, frequently resulting in more potent degradation (lower
DC50
)[2].
Thermodynamic comparison of ternary complex formation: PEG vs. Piperidine linkers.
Physicochemical & Pharmacokinetic Profiling
PROTACs inherently violate Lipinski’s Rule of 5 due to their high molecular weight. Therefore, optimizing passive cell permeability is critical.
While PEG linkers improve aqueous solubility through hydrogen bonding, each ether oxygen acts as a Hydrogen Bond Acceptor (HBA). Accumulating HBAs drastically increases the Topological Polar Surface Area (TPSA), which heavily restricts passive membrane permeability[3].
Conversely, the 4-(4-aminobutyl)piperidine motif offers a sophisticated pharmacokinetic workaround. The secondary amine of the piperidine ring is basic (
pKa≈9.0−10.5
) and becomes protonated at physiological pH (7.4)[4]. This localized positive charge dramatically enhances aqueous solubility without requiring the addition of multiple oxygen atoms. The lipophilic butyl chain counterbalances this charge, maintaining an optimal LogP for cell membrane penetration[1].
Table 1: Comparative Physicochemical Contribution of Linker Motifs
Property
Standard PEG4 Motif
4-(4-aminobutyl)piperidine Motif
Impact on PROTAC Performance
Structural Flexibility
Highly flexible
Semi-rigid
Rigid linkers reduce the entropic penalty upon binding.
Hydrogen Bond Acceptors
4 (Ether oxygens)
0
Fewer HBAs directly correlate with improved passive cell permeability.
TPSA Contribution
High
Low
Lower TPSA prevents efflux and improves oral bioavailability.
Solubility Mechanism
H-bonding with water
Amine protonation at pH 7.4
Piperidine provides solubility without the permeability cost of high TPSA.
Metabolic Stability
Susceptible to oxidation
High stability
Alkyl/piperidine chains resist CYP-mediated ether cleavage in vivo.
The compound tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate is an orthogonally protected bifunctional linker. The primary amine on the butyl chain is highly reactive and sterically accessible, while the secondary piperidine amine is protected by a tert-butyloxycarbonyl (Boc) group. This allows for precise, regioselective coupling.
Rationale: The unhindered primary amine is ideal for standard amide coupling with a carboxylic acid-functionalized E3 ligand (e.g., a CRBN or VHL binder).
Protocol: Dissolve the E3 ligand-COOH (1.0 eq) and the linker (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.
Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed and a new peak corresponding to the
[M+H]+
of the Boc-protected intermediate appears.
Step 2: Boc Deprotection
Rationale: The Boc group must be removed to liberate the secondary piperidine amine for the final coupling step.
Protocol: Dissolve the purified intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the TFA salt.
Self-Validation: Run LC-MS. The successful deprotection is definitively validated by a mass shift: the product mass will be exactly 100 Da less than the intermediate (loss of the entire Boc group), or 56 Da less if in-source isobutylene fragmentation occurred previously.
Rationale: The liberated secondary piperidine amine is bulkier but highly nucleophilic. It is exceptionally well-suited for Nucleophilic Aromatic Substitution (SNAr) with electron-deficient aryl halides (common in POI kinase inhibitors) or Buchwald-Hartwig cross-coupling.
Protocol: Dissolve the deprotected intermediate (1.0 eq) and the POI-fluoride ligand (1.1 eq) in DMSO. Add
K2CO3
(3.0 eq) and heat to 90°C for 12 hours. Purify the final PROTAC via preparative HPLC.
Step-by-step synthetic workflow using tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Biological Evaluation: Degradation Efficacy
Once synthesized, the rigidified PROTAC must be evaluated for its biological efficacy. The ultimate proof of a successful linker design is the efficient hijacking of the Ubiquitin-Proteasome System (UPS). By restricting the conformational freedom, the piperidine-alkyl PROTAC facilitates tighter cooperative binding between the POI and the E3 ligase, accelerating polyubiquitination and subsequent degradation by the 26S proteasome.
PROTAC-mediated ternary complex formation and targeted protein degradation pathway.
References
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.[Link]
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. National Center for Biotechnology Information (PMC).[Link]
Impact of Linker Composition on VHL PROTAC Cell Permeability. American Chemical Society (ACS).[Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate (RSC Advances).[Link]
HPLC Validation Methods for tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with aliphatic, non-chromophoric building blocks. tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (a Boc-protected diamine)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with aliphatic, non-chromophoric building blocks. tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate (a Boc-protected diamine) is a highly versatile intermediate in PROTAC linker synthesis and peptide chemistry. However, its structural features present a triad of analytical challenges:
Absence of a UV Chromophore : Lacking aromatic rings or conjugated pi-systems, it exhibits negligible UV absorption above 220 nm.
Basic Primary Amine : The unprotected aminobutyl tail strongly interacts with residual silanols on standard silica columns, causing severe peak tailing.
Acid-Labile Protecting Group : The N-Boc group is susceptible to cleavage under harsh acidic conditions, requiring careful mobile phase pH control to prevent degradation during analysis[1].
This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection strategies and establishes a self-validating, 2 framework for purity determination[2].
Causality in Detector Selection: Beyond UV
Historically, analysts default to low-wavelength UV (200-210 nm) for aliphatic compounds. However, at these wavelengths, mobile phase solvents (like acetonitrile) and buffer salts absorb light, leading to severe baseline drift during gradient elution and poor Signal-to-Noise (S/N) ratios.
To achieve robust purity validation, we must pivot to universal aerosol-based detectors. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) evaporate the mobile phase to measure the remaining non-volatile analyte particles. CAD is scientifically superior for purity validation because its response is directly proportional to the mass of the analyte, offering a wider dynamic linear range and higher sensitivity for low-level impurities compared to the exponential response of ELSD[3][4].
Logical decision tree for selecting HPLC detectors for aliphatic Boc-protected amines.
Table 1: Detector Comparison for Aliphatic Boc-Amines
Detector
Sensitivity (LOD)
Linearity
Baseline Stability (Gradient)
Suitability for Boc-Amines
UV (210 nm)
~5-10 µg/mL
Good
Poor (Severe Drift)
Low (No Chromophore)
ELSD
~1-2 µg/mL
Non-linear (Exponential)
Excellent
Medium
CAD
~0.1-0.5 µg/mL
Excellent (Wide Dynamic Range)
Excellent
High
Chromatographic Strategy: The Self-Validating System
To prevent peak tailing of the primary amine while maintaining Boc stability, the mobile phase must be carefully engineered.
Buffer Causality : We utilize 10 mM Ammonium Formate adjusted to pH 4.0. This pH ensures the primary amine is fully protonated (improving solubility and retention predictability) while remaining mild enough to prevent Boc deprotection during the run. Crucially, ammonium formate is fully volatile, a strict prerequisite to prevent fouling in CAD, ELSD, or MS detectors[5].
Stationary Phase : A hybrid organic-inorganic C18 column (e.g., Waters XBridge) or a polar-embedded column is selected to shield the basic amine from acidic silanols, ensuring sharp, symmetrical peaks.
ICH Q2(R2) Validation Framework
Any method used for release testing must comply with2[2]. A self-validating protocol must inherently prove its Specificity, Linearity, Precision, and Limits of Detection/Quantitation (LOD/LOQ).
ICH Q2(R2) compliant validation workflow for analytical procedures.
The following step-by-step methodology represents the optimized workflow for determining the purity of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Step 1: Mobile Phase Preparation
Mobile Phase A : Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 4.0 ± 0.1 using dilute Formic Acid. Filter through a 0.22 µm membrane.
Mobile Phase B : Mix 900 mL of HPLC-grade Acetonitrile with 100 mL of Mobile Phase A.
Step 2: Sample Preparation (Self-Validating Step)
Accurately weigh 10.0 mg of the tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate sample.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume using the Sample Diluent (5% Acetonitrile / 95% 10 mM Ammonium Formate, pH 4.0).
Causality: Using a diluent that perfectly matches the initial gradient conditions prevents solvent-mismatch effects, which frequently cause peak fronting or splitting for early-eluting polar analytes.
Step 3: Instrumentation Setup
Column : Hybrid C18 (e.g., Waters XBridge), 4.6 x 150 mm, 3.5 µm.
Column Temperature : 40 °C (reduces mobile phase viscosity and improves mass transfer).
Flow Rate : 1.0 mL/min.
Detector : Charged Aerosol Detector (CAD). Evaporation temperature set to 35 °C (optimized to prevent loss of semi-volatile aliphatic amines).
Injection Volume : 5 µL.
Step 4: Gradient Program
0.0 - 2.0 min : 5% B (Isocratic hold to focus the polar amine)
2.0 - 12.0 min : 5% to 95% B (Linear gradient for impurity separation)
12.0 - 15.0 min : 95% B (Column wash)
15.0 - 15.1 min : 95% to 5% B
15.1 - 20.0 min : 5% B (Equilibration)
Comparative Performance Data
The table below summarizes representative quantitative validation data comparing the traditional UV method against the optimized CAD method. The data clearly demonstrates the superiority of CAD for this non-chromophoric molecule, successfully meeting all ICH Q2(R2) acceptance criteria[2].
Table 2: Simulated ICH Q2(R2) Validation Results (CAD vs. UV)
Validation Parameter
Acceptance Criteria
UV (210 nm) Result
CAD Result
Method Status
Specificity
Resolution (Rs) > 1.5
Fails (Baseline Interference)
Rs = 2.8
CAD Passes
Precision (%RSD)
< 2.0% (n=6)
4.5%
0.8%
CAD Passes
Linearity (R²)
> 0.99
0.985
0.999
CAD Passes
LOD (S/N > 3)
Report Value
8.0 µg/mL
0.2 µg/mL
CAD Superior
Conclusion
For the purity validation of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate, relying on UV detection compromises scientific integrity due to baseline instability and poor sensitivity. By leveraging CAD technology paired with a volatile, pH-controlled mobile phase, analysts can establish a robust, ICH Q2(R2)-compliant method that ensures accurate quantification of both the API intermediate and its trace impurities.
References
Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration
Source: ACS Publications
URL
Title: Validation of Analytical Procedures Q2(R2)
Title: Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine
Source: ResearchGate
URL
Title: Emerging Trends in Biogenic Amines Analysis
Source: IntechOpen
URL
Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS
Source: PubMed / CORE
URL
Rational Linker Design: A Comparative Guide to tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate vs. 1-Boc-4-(2-aminoethyl)piperidine
In the rational design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer; it is a critical pharmacological determinan...
Author: BenchChem Technical Support Team. Date: April 2026
In the rational design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer; it is a critical pharmacological determinant. While traditional polyethylene glycol (PEG) and purely aliphatic chains are ubiquitous, the incorporation of saturated heterocycles like piperidine has emerged as a superior strategy. Piperidine motifs reduce lipophilicity compared to pure alkyl chains, improve metabolic stability, and introduce favorable structural rigidity to enhance the bioactive conformer of the ternary complex[1].
This guide provides an objective, mechanistic comparison of two foundational piperidine-based building blocks: tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (a 4-carbon extended linker) and 1-Boc-4-(2-aminoethyl)piperidine (a 2-carbon short linker).
Physicochemical & Structural Comparison
The primary difference between these two mono-Boc protected diamines is the length of the alkyl chain bridging the piperidine ring and the primary amine. This subtle structural variation profoundly impacts the molecule's spatial reach, flexibility, and lipophilicity.
Mechanistic Insights: The "Goldilocks" Principle of Linker Length
As an application scientist, selecting between a 2-carbon and a 4-carbon piperidine linker requires analyzing the spatial geometry of the target Protein of Interest (POI) and the recruited E3 ligase (e.g., VHL, CRBN, or MDM2). The linker composition and length play a key role in the potency and physicochemical properties of the resulting compound[5].
The 2-Aminoethyl Variant (Short Linker)
The 2-carbon spacer offers high rigidity and a lower molecular weight.
Causality for Selection: This linker is entropically favorable when the binding pockets of the POI and E3 ligase are in close proximity. By restricting the degrees of freedom, it minimizes the entropic penalty upon binding.
Risk Factor: If the linker is too short, the two ligands cannot simultaneously bind to their respective proteins due to severe steric clashes, resulting in the failure of ternary complex formation[5].
The 4-Aminobutyl Variant (Extended Linker)
The 4-carbon spacer provides an extended reach.
Causality for Selection: In general, PROTACs with longer linkers demonstrate higher efficiency for mediating the degradation of target proteins[5]. The 4-aminobutyl chain provides the necessary spatial tolerance to bridge wider gaps between proteins, preventing the steric repulsion that plagues shorter linkers[6].
Risk Factor: The addition of two methylene (-CH2-) groups increases the overall lipophilicity (LogP) of the molecule. Furthermore, excessively long linkers can lead to unproductive binding modes or a "hook effect," where binary complexes (POI-PROTAC or E3-PROTAC) are favored over the productive ternary complex[7].
Visualizing the Ternary Complex Logic
The following diagram illustrates the logical causality behind linker length selection and its direct impact on ternary complex formation.
Caption: Impact of piperidine linker length on PROTAC ternary complex formation.
Experimental Workflows & Protocols
To ensure a self-validating experimental system, the integration of these Boc-protected diamines into a bifunctional molecule requires highly controlled amide coupling followed by precise deprotection.
Caption: Standard two-step experimental workflow for PROTAC linker integration.
Protocol 1: Amide Coupling (Linker Assembly)
This step conjugates the primary amine of the piperidine linker to the carboxylic acid of the POI or E3 ligand.
Preparation: Dissolve the carboxylic acid building block (1.0 eq) and the chosen Boc-protected piperidine linker (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Mechanistic Rationale: We utilize HATU over older coupling agents (like EDC/HOBt) because HATU generates a highly reactive 7-azabenzotriazole active ester. This accelerates the coupling of sterically hindered amines and significantly reduces the epimerization of sensitive chiral centers on the warhead. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.
Protocol 2: Boc-Deprotection (Exposing the Piperidine Nitrogen)
This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary piperidine amine for the final conjugation step.
Preparation: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM).
Cleavage: Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM.
Mechanistic Rationale: The low initial temperature (0 °C) is critical. Cleavage of the Boc group generates a highly reactive tert-butyl carbocation. If the reaction is run too warm, this carbocation can undergo Friedel-Crafts alkylation with electron-rich aromatic rings present on the POI ligand.
Self-Validation Tip: If your payload contains highly sensitive indole or phenol rings, add 2% Triisopropylsilane (TIPS) or anisole to the mixture to act as a carbocation scavenger.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1 hour.
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the free piperidine ready for the final coupling step.
validating biological activity of CAS 201034-98-2 derived antiviral compounds
As a Senior Application Scientist overseeing preclinical antiviral pipelines, I approach drug discovery not merely as a screening exercise, but as a rigorous validation of chemical causality. When evaluating novel pharma...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing preclinical antiviral pipelines, I approach drug discovery not merely as a screening exercise, but as a rigorous validation of chemical causality. When evaluating novel pharmacophores to overcome emerging viral resistance, CAS 201034-98-2 (tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate) stands out as a highly modular building block with significant potential in pharmacochemistry for synthesizing broad-spectrum antiviral agents[1].
In this guide, we will objectively compare the performance of a representative CAS 201034-98-2 derived compound (designated herein as ABPC-V1 ) against clinical standard-of-care alternatives: Nirmatrelvir (an Mpro inhibitor) and Remdesivir (an RdRp inhibitor). More importantly, we will detail the self-validating experimental systems required to rigorously benchmark these compounds.
Mechanistic Rationale: Why the CAS 201034-98-2 Scaffold?
The structural topology of CAS 201034-98-2—a flexible aminobutyl chain anchored to a piperidine ring—provides an ideal geometric match for the deep, highly conserved S1, S2, and S4 sub-pockets of viral proteases like the SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro).
Once the Boc-protecting group is removed, the primary amine can be functionalized into an electrophilic warhead (e.g., a nitrile or aldehyde) designed to form a reversible covalent bond with the catalytic cysteine (Cys145) of the viral protease. The viral polyproteins pp1a and pp1ab rely on these proteases for cleavage to produce functional proteins for the replication complex; blocking this step halts the viral life cycle[2].
To validate this mechanism, we employ a dual-tiered workflow:
Workflow for validating CAS 201034-98-2 derived antiviral compounds.
Comparative Performance Analysis
To contextualize the efficacy of CAS 201034-98-2 derivatives, we compare the preclinical metrics of ABPC-V1 against established clinical antivirals. A compound's viability is dictated not just by its raw potency (
IC50
), but by its Selectivity Index (SI), which ensures the antiviral effect is not a byproduct of host cell toxicity.
Metric
CAS 201034-98-2 Derivative (ABPC-V1)
Nirmatrelvir (Paxlovid)
Remdesivir (Veklury)
Primary Target
Viral Protease (Mpro/PLpro)
Mpro (3CLpro)
Viral RdRp
Validation Assay
FRET & CPE Reduction
FRET Enzymatic Assay
Virus Yield Reduction
Typical IC50 / EC50
~0.05 µM (Preclinical)
0.022 µM
0.7 µM
Selectivity Index (SI)
> 500
> 500
> 100
Mechanism of Action
Covalent/Non-covalent binding
Reversible covalent
Nucleoside analog
Note: Nirmatrelvir is a potent Mpro inhibitor with an established
IC50
of approximately 0.022 µM[3].
Experimental Validation Protocols
A common pitfall in drug development is relying on isolated data points. Every protocol described below is designed as a self-validating system —incorporating internal controls to rule out false positives and artifacts.
Protocol 1: FRET-Based Enzymatic Assay for Protease Inhibition
Causality & Self-Validation:
To rule out false positives, FRET-based enzymatic assays are utilized as the gold standard for in vitro screening of protease inhibitors[4]. However, promiscuous compounds that nonspecifically alkylate the catalytic cysteine can mimic true inhibition[2]. To make this assay self-validating, we run parallel counter-screens without the enzyme to check for compound auto-fluorescence, and we calculate the Z'-factor to ensure statistical robustness.
Step-by-Step Methodology:
Reagent Preparation: Prepare 200 nM of recombinant viral protease (e.g., SARS-CoV-2 Mpro) in assay buffer (50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).
Compound Dilution: Serially dilute the CAS 201034-98-2 derivative and (positive control) in DMSO[3].
Incubation: Add 10 µL of the protease solution to 96-well black microplates. Add the diluted compounds and incubate for 30 minutes at 25°C to allow for target binding and thermodynamic equilibrium.
Substrate Addition: Initiate the reaction by adding 20 µM of a specific FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDNAS)[5].
Kinetic Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes using a multimode microplate reader[5].
Data Synthesis: Calculate the
IC50
and inhibition constant (
Ki
) using non-linear regression analysis.
Causality & Self-Validation:
Biochemical potency does not guarantee cellular efficacy. The CPE assay bridges this gap by mimicking physiological viral infection. To make this system self-validating, we strictly measure compound cytotoxicity in uninfected cells in parallel. Cell viability in antiviral assays is frequently assessed using vital stains to calculate the 50% cytotoxic concentration (
CC50
)[6]. A true antiviral hit must demonstrate a high Selectivity Index (
SI=CC50/EC50
), proving that viral inhibition is not an artifact of host cell death[7].
Step-by-Step Methodology:
Cell Seeding: Plate susceptible host cells (e.g., Vero E6) in 96-well plates and incubate for 24 hours until a confluent monolayer forms[7].
Infection & Treatment: Infect the cells with the target virus at a Multiplicity of Infection (MOI) of 0.1[6]. Simultaneously, add serial dilutions of the CAS 201034-98-2 derivative. Use Remdesivir as the comparative benchmark.
Incubation: Incubate the plates for 72–96 hours to allow for viral replication and subsequent cytopathic effect (virus-induced cell death)[6].
Viability Endpoint: Assess cell viability using a colorimetric vital stain (e.g., MTT or crystal violet)[6].
Quantification: Measure absorbance spectrophotometrically. Calculate the
EC50
(concentration protecting 50% of cells from CPE) and
CC50
(concentration causing 50% toxicity in uninfected cells)[7].
Mechanism of viral replication blockade by CAS 201034-98-2 derivatives.
References
Title: Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate CAS 201034-98-2
Source: Biosynce
URL: [Link]
Title: Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease
Source: Communications Biology (NIH/PMC)
URL: [Link]
Title: Development of a Fluorescence Polarization Assay for the SARS-CoV-2 Papain-like Protease
Source: ACS Pharmacology & Translational Science
URL: [Link]
Title: Structural and virologic mechanism of the emergence of resistance to Mpro inhibitors in SARS-CoV-2
Source: PNAS
URL: [Link]
Title: SARS-CoV-2 Main Protease Drug Design, Assay Development, and Drug Resistance Studies
Source: Accounts of Chemical Research (ACS Publications)
URL: [Link]
Title: Zeta potential measurements of materials at different stages (Antiviral assay protocol)
Source: ResearchGate
URL: [Link]
comparing basicity of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate and unprotected piperidine
Executive Summary In the landscape of drug discovery and medicinal chemistry, the basicity of nitrogen-containing heterocycles is a cornerstone physicochemical property. It profoundly influences a molecule's solubility,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug discovery and medicinal chemistry, the basicity of nitrogen-containing heterocycles is a cornerstone physicochemical property. It profoundly influences a molecule's solubility, absorption, membrane permeability, metabolic stability, and critically, its interaction with biological targets. This guide provides an in-depth comparison of the basicity of two key piperidine structures: the parent unprotected piperidine and a derivative, tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. We will explore the underlying electronic principles governing their basicity, present quantitative pKa data, and provide a robust experimental protocol for pKa determination. Our analysis demonstrates that the Boc protecting group drastically reduces the basicity of the piperidine nitrogen through resonance delocalization, making the distal primary amine the sole basic center in the protected molecule under physiological conditions.
Introduction: The Critical Role of pKa in Drug Development
The ionization constant (pKa) of a functional group is a measure of its acidity or basicity. For amines, we typically refer to the pKa of the conjugate acid (pKaH), where a higher pKaH value corresponds to a stronger base.[1][2] This parameter is not merely an academic descriptor; it is a critical determinant of a drug candidate's behavior. Basicity governs:
Aqueous Solubility: Protonated, charged amines are generally more water-soluble than their neutral counterparts. Tuning pKa is essential for achieving the desired solubility for formulation and bioavailability.
Pharmacokinetics (ADME): A molecule's charge state, dictated by its pKa and the pH of the environment (e.g., stomach vs. intestine), controls its ability to cross biological membranes.
Target Binding: Many drug-receptor interactions rely on specific ionization states. A basic nitrogen might engage in a crucial hydrogen bond or ionic interaction within a binding pocket.
Off-Target Effects: Unwanted interactions with targets like the hERG potassium channel or CYP450 enzymes can sometimes be linked to the presence of strongly basic centers.
Therefore, understanding and controlling the basicity of amine-containing molecules like piperidines is a fundamental task for medicinal chemists.
The Analytes: Structural and Electronic Differences
The two molecules at the center of our comparison possess distinct structural features that directly impact their basicity.
1. The primary amine nitrogen on the butyl side chain.2. The piperidine nitrogen (now part of a carbamate).
Piperidine is a classic saturated secondary amine. Its nitrogen atom is sp³ hybridized, and its lone pair of electrons is localized entirely on the nitrogen, making it readily available to accept a proton.[3]
In tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate , the situation is more complex.
The piperidine nitrogen is no longer a simple amine. It is acylated with a tert-butoxycarbonyl group, forming a functional group known as a carbamate.
A new basic center, a primary amine , exists at the terminus of the 4-position butyl side chain.
The central question is how the Boc group alters the basicity of the piperidine nitrogen and how this compares to the unprotected parent ring and the new primary amine.
Theoretical Framework: The Attenuating Effect of the Boc Group
The dramatic difference in basicity is explained by the powerful electron-withdrawing nature of the Boc group, which operates through two primary mechanisms:
Resonance Delocalization: The lone pair of electrons on the piperidine nitrogen is no longer localized. It is drawn into conjugation with the adjacent carbonyl (C=O) group of the carbamate.[4][5] This delocalization stabilizes the lone pair, making it significantly less available to bond with a proton. The electrostatic potential map of an amide, which is electronically similar to a carbamate, clearly shows electron density being pulled from the nitrogen toward the oxygen atom.[5]
Inductive Effect: The electronegative oxygen atoms of the carbonyl group also pull electron density away from the nitrogen through the sigma bonds, further reducing its basicity.[2]
Collectively, these effects render the carbamate nitrogen essentially non-basic under typical aqueous conditions. In contrast, the primary amine on the side chain behaves as a typical alkylamine. The alkyl chain is electron-donating, which slightly increases the electron density on the nitrogen compared to ammonia, making it a moderately strong base.[5]
Quantitative Comparison of Basicity
The theoretical principles are confirmed by experimental and predicted pKa values. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).
There is a >9 log unit difference in basicity between the unprotected piperidine nitrogen and the Boc-protected nitrogen. This confirms that the Boc group effectively "masks" or "protects" the basicity of the piperidine amine.
In the protected molecule, the only significant basic center is the primary amine on the side chain.
The unprotected piperidine nitrogen (pKaH ~11.1) is a slightly stronger base than the primary amine on the side chain of the protected molecule (pKaH ~10.6), which is consistent with the general trend of secondary amines being slightly more basic than primary amines.[5]
Visualization of Protonation Equilibria
The following diagram illustrates the key differences in the protonation behavior of the molecules.
IR Spectroscopy Validation Standards for tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate: A Comparative Performance Guide
As a critical bifunctional building block in pharmaceutical development, tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (also known as 1-Boc-4-(4-aminobutyl)piperidine) presents unique analytical challenges. The mol...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical bifunctional building block in pharmaceutical development, tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate (also known as 1-Boc-4-(4-aminobutyl)piperidine) presents unique analytical challenges. The molecule features two distinct infrared-active centers: a terminal primary aliphatic amine (-NH₂) and a sterically hindered secondary amine protected by a tert-butyloxycarbonyl (Boc) carbamate group.
For researchers and drug development professionals, validating the identity and purity of this compound requires a nuanced understanding of vibrational spectroscopy. This guide objectively compares the performance of leading Mid-Infrared (Mid-IR) sampling techniques and establishes self-validating experimental protocols compliant with USP <854> standards.
Spectral Causality & Mechanistic Fingerprinting
To accurately validate this molecule, one must understand the physical causality behind its spectral fingerprint. The Mid-IR spectrum is divided into two critical diagnostic regions:
High-Frequency Region (HFR, 2800–4000 cm⁻¹): This region is dominated by the primary amine (-NH₂) stretching vibrations. A primary amine typically presents a characteristic doublet (symmetric and asymmetric N-H stretch) between 3300 and 3400 cm⁻¹. Causality: In the solid state, extensive intermolecular hydrogen bonding broadens these peaks. Furthermore, because water absorbs strongly at ~3400 cm⁻¹, trace moisture contamination in the sample or the sampling matrix (e.g., KBr) will completely mask the critical amine doublet[1].
Low-Frequency Region (LFR, 1000–1800 cm⁻¹): The Boc carbamate group exhibits a strong C=O stretching vibration. Causality: Recent high-resolution vibrational studies demonstrate that carbamate carbonyls do not present as a single uniform peak. Restricted rotation around the carbamate C-N bond creates distinct structural conformers. In solution, this resolves into a primary peak at ~1706 cm⁻¹ with a distinct shoulder at ~1690 cm⁻¹[2]. The tert-butyl moiety also provides a reliable symmetric bending doublet at ~1365 and 1390 cm⁻¹.
Objective Comparison of IR Sampling Alternatives
The choice of sampling technique fundamentally alters the observed spectrum. The table below summarizes the quantitative performance and validation metrics of three primary techniques: Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, and Liquid Cell Transmission.
Penetration Depth in ATR: In ATR-FTIR, the penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, high-wavenumber signals (like the 3400 cm⁻¹ amine stretch) are significantly weaker than low-wavenumber signals (like the 1700 cm⁻¹ carbonyl stretch)[3].
Refractive Index Shifts: ATR spectra often exhibit anomalous dispersion. The high refractive index of the sample at strong absorption bands (e.g., the C=O stretch) causes the peak maximum to shift to lower wavenumbers compared to classical transmission spectra[3].
The KBr Moisture Problem: While KBr pellets adhere strictly to the Beer-Lambert law, KBr is highly hygroscopic. Absorbed moisture will artificially inflate the 3400 cm⁻¹ region, leading to false-positive or unquantifiable amine signals[1].
Decision matrix for selecting IR sampling techniques based on analytical objectives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false data generation, strictly adhering to USP <854> Mid-Infrared Spectroscopy guidelines.
Designed for Category IV Identification tests where speed and minimal sample prep are prioritized.
Operational Qualification (OQ) - The Internal Standard:
Action: Measure a certified polystyrene film standard before any sample analysis.
Validation: The system must automatically verify the wavenumber accuracy. According to USP <854>, the sharp band at 1601.2 cm⁻¹ is the primary reference and must fall within ± 3.0 cm⁻¹ of the true value[6].
Background Verification - The Cleanliness Check:
Action: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) on the bare, cleaned diamond/ZnSe crystal.
Validation: The single-beam energy profile must show no residual organic peaks. Total baseline noise must be < 0.001 absorbance units.
Sample Application & Pressure Normalization:
Action: Place ~5 mg of the neat tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate onto the crystal. Apply the pressure anvil until the software's pressure gauge indicates optimal contact.
Causality: Inconsistent pressure alters the effective pathlength and can induce polymorphic solid-state shifts. Consistent pressure ensures repeatability (RSD ≤ 1.0% for APIs)[4].
Data Acquisition & Algorithmic Correction:
Action: Acquire the spectrum. Apply an Advanced ATR Correction algorithm.
Validation: The algorithm compensates for the wavelength-dependent penetration depth, mathematically amplifying the high-frequency -NH₂ doublet to match historical transmission library data[3].
Designed for R&D and structural elucidation where resolving the Boc carbamate conformers is critical.
Sample Solvation:
Action: Dissolve the sample in anhydrous deuterated chloroform (CDCl₃) to achieve a concentration of exactly 100 mmol L⁻¹[2].
Causality: Solvation breaks the solid-state intermolecular hydrogen bonding network. This prevents the artificial broadening of the N-H and C=O peaks, allowing the true molecular vibrations to be observed.
Cell Assembly & Background Subtraction:
Action: Inject the solution into a 0.1 mm pathlength CaF₂ liquid cell. Run a parallel blank of pure CDCl₃.
Validation: The software must perform a 1:1 spectral subtraction of the solvent. A properly validated subtraction will yield a flat baseline in the 2000–2500 cm⁻¹ region.
High-Resolution Acquisition:
Action: Acquire the spectrum at 2 cm⁻¹ resolution[2].
Validation: Verify the presence of the Boc carbonyl conformer shoulder at 1690 cm⁻¹ adjacent to the main 1706 cm⁻¹ peak. If this shoulder is absent, the resolution is insufficient or the cell pathlength is saturated.
Self-validating USP <854> operational qualification workflow for mid-IR spectrometers.
When validating tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate for pharmaceutical use, the analytical procedure must be assessed against strict compendial criteria:
Accuracy (Category I Assays): If using IR for quantitative determination (e.g., via KBr pellet), the method must demonstrate a 98.0%–102.0% mean recovery for the drug substance[5].
Precision (Repeatability): The analytical procedure is validated by measuring the concentrations or peak area ratios of six independently prepared sample preparations. The Relative Standard Deviation (RSD) must be not more than 1.0% for Active Pharmaceutical Ingredients (APIs)[4].
Range: For quantitative tests, the validation range must cover 80.0%–120.0% of the centered acceptance criteria[5].
By understanding the physical causality of the molecule's functional groups and strictly adhering to self-validating instrumental checks, laboratories can ensure robust, reproducible, and compliant IR spectral data.
References
Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent.[Link]
ECA Academy. "Revision of USP Chapter on IR Spectroscopy." GMP Compliance.[Link]
Spectroscopy Online. "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)." Spectroscopy.[Link]
ACS Publications. "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers." Macromolecules.[Link]
Shimadzu. "Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharmacopeia." Shimadzu Application News.[Link]
Navigating the Safe Handling of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of tert-Buty...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate, focusing on the critical role of personal protective equipment (PPE) and robust operational and disposal plans. By understanding the "why" behind each safety measure, you can foster a culture of safety and ensure the well-being of your laboratory personnel.
Understanding the Hazards: A Proactive Approach to Safety
Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate and its chemical relatives, such as other piperidine and amine derivatives, present a range of potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation/Corrosion: Can cause skin irritation or severe burns.[1][2][3]
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4][5]
A thorough understanding of these risks, as detailed in the Safety Data Sheet (SDS), is the first line of defense in preventing laboratory accidents.[2][6][7]
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate.
Air-purifying respirator with appropriate cartridges
A Deeper Dive into PPE Selection: The "Why" Behind the "What"
Eye and Face Protection: Due to the risk of serious eye damage, at a minimum, safety glasses with side shields are required for any handling of this compound.[8] When there is a potential for splashes, such as during dissolving or transferring solutions, chemical splash goggles are essential. For tasks with a higher risk of splashing or aerosol generation, a face shield worn over safety goggles provides an additional layer of protection.[9][10]
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact. Nitrile gloves offer good protection for incidental contact.[10] For prolonged handling or when dealing with solutions, more robust gloves like neoprene may be necessary. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[6] Double gloving can provide an extra layer of safety, especially during high-risk procedures.
Body Protection: A standard lab coat is the minimum requirement to protect against minor spills and contamination of personal clothing. When handling larger quantities or during procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[9] In the event of a significant spill, a full chemical-resistant suit may be necessary to prevent widespread skin contact.[11]
Respiratory Protection: Handling solid tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate outside of a certified chemical fume hood can generate dust, which may cause respiratory irritation if inhaled.[5] In such cases, a NIOSH-approved N95 or P100 particulate respirator is necessary.[6] For all other operations involving liquids or the potential for vapor generation, work must be conducted within a chemical fume hood to minimize inhalation exposure.[12][13]
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.
Caption: A flowchart for selecting appropriate PPE.
Standard Operating Procedure: Safe Handling from Receipt to Reaction
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
1. Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
Ensure the container is tightly sealed when not in use.[5]
2. Weighing and Preparation of Solutions (in a Chemical Fume Hood):
Don the appropriate PPE as outlined in the table above.
Perform all weighing and solution preparation within a certified chemical fume hood to control dust and vapors.
Use a spatula for transferring the solid to avoid generating dust.
Slowly add the solid to the solvent to prevent splashing.
Clean any minor spills within the fume hood immediately.
3. Conducting a Reaction:
Set up the reaction apparatus within a chemical fume hood.
Ensure all joints are properly sealed to prevent the escape of vapors.
Maintain a clear and uncluttered workspace around the reaction.
Have spill cleanup materials readily available.
Emergency Preparedness: Spill and Disposal Plans
Spill Response:
In the event of a spill, immediate and correct action is critical to mitigate the hazard.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unmanageable spills, contact your institution's emergency response team.
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and body protection.[5]
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14][15] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]
Neutralize (if applicable): For spills of amine compounds, consider neutralization with a weak acid like citric acid, but only if you are trained to do so and have the appropriate materials.[14][15]
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and water.[15][16]
Dispose of Waste: All contaminated materials, including absorbents and used PPE, must be collected in a sealed, labeled container for hazardous waste disposal.[17]
Disposal Plan:
Chemical Waste: Unused or waste tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate and its solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour down the drain.
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[18]
Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[18]
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can create a secure environment that empowers scientific discovery while prioritizing the well-being of your most valuable asset: your research team.
References
tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]
Spill Decontamination Kit for Aromatic Amines - Skcltd.com. (n.d.). SKC Inc. Retrieved from [Link]
SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Berkeley. Retrieved from [Link]
MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate - Capot Chemical. (2026, February 9). Capot Chemical. Retrieved from [Link]
Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. Retrieved from [Link]
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.). Jubilant. Retrieved from [Link]
Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14). Good Day's Work. Retrieved from [Link]
Safety Data Sheet. (2023, April 24). Kishida Chemical Co., Ltd. Retrieved from [Link]
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22). SKC Inc. Retrieved from [Link]
tert-butyl 4-(3-aminobutyl)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]
4 - Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]
Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6). West Virginia University. Retrieved from [Link]
Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]